Technical Documentation Center

1-(4-Methoxyphenyl)-1-methylurea Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Methoxyphenyl)-1-methylurea

Core Science & Biosynthesis

Foundational

1-(4-Methoxyphenyl)-1-methylurea: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Executive Summary In the landscape of organic synthesis and medicinal chemistry, substituted phenylureas serve as critical pharmacophores and versatile synthetic intermediates. 1-(4-Methoxyphenyl)-1-methylurea is a speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, substituted phenylureas serve as critical pharmacophores and versatile synthetic intermediates. 1-(4-Methoxyphenyl)-1-methylurea is a specialized monoaryl-methyl urea derivative. Characterized by an electron-donating methoxy group and a tertiary nitrogen core, this compound is highly valued in the development of agrochemicals (such as Photosystem II inhibitors) and pharmaceutical agents targeting kinase pathways.

As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. Here, we will dissect the causality behind its synthetic protocols, explore its self-validating precipitation behaviors during crystallization, and map its mechanistic utility in biological systems.

Core Structural & Physical Properties

The chemical behavior of 1-(4-methoxyphenyl)-1-methylurea is dictated by the interplay between the para-methoxy (-OCH₃) group and the urea moiety. The methoxy group exerts a strong positive mesomeric (+M) effect, which increases the electron density on the aromatic ring and the adjacent tertiary nitrogen (N1). This electronic enrichment not only influences the compound's nucleophilicity during downstream functionalization but also modulates its hydrogen-bonding capacity at the primary amine (N3) of the urea tail.

Quantitative Chemical Data

The following table summarizes the foundational quantitative metrics for this compound, drawing upon established chemical databases and structural analogs like Dulcin[1].

PropertyValue / Description
IUPAC Name 1-(4-Methoxyphenyl)-1-methylurea
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.21 g/mol [2]
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Methoxy oxygen)
Topological Polar Surface Area (TPSA) ~52.3 Ų
Predicted logP 1.2 - 1.5 (Optimal for membrane permeability)

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 1-(4-methoxyphenyl)-1-methylurea relies on the classic condensation of a secondary amine with isocyanic acid. Rather than using highly toxic and volatile isocyanates directly, a safer, field-proven approach generates the electrophile in situ using potassium cyanate and acetic acid[3].

Experimental Causality & System Design

The choice of an aqueous acetic acid system is deliberate. Acetic acid serves a dual purpose: it acts as a mild proton source to convert the stable cyanate anion (CNO⁻) into highly reactive isocyanic acid (HNCO), and it maintains a pH that prevents the degradation of the urea product.

This protocol is a self-validating system . The starting material, N-methyl-p-anisidine, is soluble in the mildly acidic aqueous environment. However, as the urea forms, the loss of basicity (due to the carbonyl group withdrawing electron density from the nitrogen) and the formation of a rigid hydrogen-bonded network drastically reduce the product's solubility. The spontaneous precipitation of a white solid serves as an immediate visual validation of reaction progress and drives the equilibrium forward via Le Chatelier’s principle, acting as an innate purification mechanism.

Step-by-Step Synthesis Workflow
  • Preparation of the Amine Solution: Suspend 10.0 mmol of N-methyl-p-anisidine in 20 mL of distilled water. Add 0.5 mL of glacial acetic acid to facilitate dissolution and adjust the pH.

  • In Situ Electrophile Generation: Slowly add 12.0 mmol of potassium cyanate (KCNO) to the stirring suspension at room temperature[3].

  • Condensation Reaction: Stir the mixture continuously for 18–24 hours. During this period, the transient isocyanic acid is attacked by the secondary amine.

  • Self-Purification & Isolation: As the reaction proceeds, 1-(4-methoxyphenyl)-1-methylurea will precipitate as a white solid. Collect the solid via vacuum filtration.

  • Washing and Drying: Wash the filter cake with 3 x 10 mL of ice-cold water to remove residual potassium acetate and unreacted cyanate. Dry in vacuo at 45°C to constant weight.

SynthesisWorkflow N1 N-Methyl-p-anisidine (Nucleophile) N4 Nucleophilic Attack (Condensation) N1->N4 N2 Potassium Cyanate + Acetic Acid N3 Isocyanic Acid (HNCO) In Situ Generation N2->N3 Protonation N3->N4 Electrophilic Addition N5 1-(4-Methoxyphenyl) -1-methylurea (Precipitate) N4->N5 Tautomerization & Phase Separation

Synthetic pathway of 1-(4-Methoxyphenyl)-1-methylurea via isocyanic acid intermediate.

Mechanistic Insights: Biological & Chemical Applications

Polyisocyanate Blocking Agents

In materials science, derivatives of N-methyl-p-anisidine are utilized to synthesize blocked polyisocyanates[4]. The urea linkage in 1-(4-methoxyphenyl)-1-methylurea acts as a thermally reversible bond. Upon heating, the compound can deblock, regenerating the active isocyanate for polyurethane curing. The electron-donating methoxy group subtly lowers the thermal deblocking temperature compared to unsubstituted analogs, providing fine-tuned control over curing kinetics[4].

Agrochemical Signaling: Photosystem II Inhibition

Substituted phenylureas are hallmark inhibitors of Photosystem II (PSII) in plants. They function by competitively binding to the plastoquinone (Q_B) binding niche on the D1 protein of the PSII reaction center. The structural geometry of 1-(4-methoxyphenyl)-1-methylurea—specifically the spatial arrangement of the hydrophobic aryl ring and the hydrogen-bonding urea tail—allows it to mimic the native plastoquinone.

By displacing Q_B, the compound halts the electron transport chain from Q_A to Q_B. This blockade forces the accumulation of triplet state chlorophyll, which reacts with ground-state oxygen to produce highly destructive singlet oxygen (a Reactive Oxygen Species, ROS), ultimately leading to lipid peroxidation and cellular death.

PSII_Pathway P1 Phenylurea Application P2 Binding to D1 Protein (Qb Site) P1->P2 Diffusion to Chloroplast P3 Displacement of Plastoquinone P2->P3 Competitive Inhibition P4 Electron Transfer Blockade (QA to QB) P3->P4 P5 ROS Generation (Singlet Oxygen) P4->P5 Oxidative Stress Trigger P6 Lipid Peroxidation & Cellular Destruction P5->P6 Membrane Degradation

Mechanism of action for phenylurea-induced Photosystem II inhibition.

Analytical Characterization

To ensure the integrity of the synthesized 1-(4-methoxyphenyl)-1-methylurea, rigorous analytical characterization is required. The presence of the tertiary nitrogen and the methoxy group provides distinct spectroscopic signatures. The data below is synthesized from established spectroscopic profiles of N-methyl-p-anisidine blocked polyisocyanates and related monoaryl ureas[4].

Analytical TechniqueKey Signatures & Assignments
¹H NMR (CDCl₃, 400 MHz) δ 3.20 - 3.25 ppm (s, 3H, N-CH₃); δ 3.82 ppm (s, 3H, O-CH₃); δ 4.80 - 5.20 ppm (br s, 2H, NH₂); δ 6.85 - 7.20 ppm (m, 4H, Aromatic AA'BB' system).
¹³C NMR (CDCl₃, 100 MHz) δ 36.0 ppm (N-CH₃); δ 55.6 ppm (O-CH₃); δ 114.5, 128.2 ppm (Aromatic C-H); δ 158.0 ppm (Urea C=O).
FT-IR (ATR, cm⁻¹) ~3425 cm⁻¹ (Urea N-H stretching); ~1685 cm⁻¹ (Urea C=O stretching, Amide I band); ~1510 cm⁻¹ (N-H bending, Amide II band).
Mass Spectrometry (ESI+) m/z 181.1 [M+H]⁺; m/z 203.1 [M+Na]⁺.

References

  • Stenutz, R. "Compound classes: 1-(4-methoxyphenyl)-1-methylurea." Stenutz Chemistry Database.[Link]

  • Stenutz, R. "Compound classes: dulcin." Stenutz Chemistry Database.[Link]

  • Isobe, Y., et al. "1-arylpyrimidine derivatives and pharmaceutical use thereof.
  • Cai, S. X., et al. "Compounds and therapeutical use thereof.
  • Chattopadhyay, D. K., et al. "Amine-blocked polyisocyanates. I. Synthesis of novel N-methylaniline-blocked polyisocyanates and deblocking studies using hot-stage Fourier transform infrared spectroscopy." Journal of Polymer Science Part A: Polymer Chemistry, ResearchGate. [Link]

Sources

Exploratory

Unlocking Metabolic Regulation: The Mechanism of Action of 1-(4-Methoxyphenyl)-1-methylurea Derivatives as Allosteric Glycogen Phosphorylase Inhibitors

Executive Summary The 1-(4-Methoxyphenyl)-1-methylurea scaffold—and its highly optimized acyl urea derivatives—represents a breakthrough class of small-molecule allosteric modulators. Originally identified through high-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(4-Methoxyphenyl)-1-methylurea scaffold—and its highly optimized acyl urea derivatives—represents a breakthrough class of small-molecule allosteric modulators. Originally identified through high-throughput screening campaigns aimed at metabolic diseases, these derivatives (most notably Compound 42, widely known as the Glycogen Phosphorylase Inhibitor or GPI) have emerged as exceptionally potent, AMP-competitive inhibitors of human liver glycogen phosphorylase (hlGPa) [1]. By locking the enzyme in an inactive conformational state, these compounds effectively shut down hepatic glucose production, offering a highly targeted mechanism for treating Type 2 Diabetes (T2D) and reprogramming tumor metabolism.

Core Mechanism of Action: Allosteric Stabilization of the T-State

Glycogen phosphorylase (PYG) is the rate-limiting enzyme in glycogenolysis, catalyzing the cleavage of glycogen into glucose-1-phosphate. The enzyme is tightly regulated by both covalent phosphorylation and allosteric effectors, existing in a dynamic equilibrium between an inactive T-state (tense) and an active R-state (relaxed) .

The physiological activator, AMP, binds to the allosteric effector site, driving the conformational shift to the active R-state. The 1-(4-Methoxyphenyl)-1-methylurea derivatives act by directly competing with AMP at this allosteric site [3].

  • Structural Causality: The urea moiety acts as a critical hydrogen-bond donor/acceptor network, mimicking the phosphate interactions of AMP within the binding pocket. Concurrently, the 4-methoxyphenyl group occupies an adjacent hydrophobic sub-pocket, driving high binding affinity and target selectivity.

  • Conformational Locking: By occupying the AMP site, the inhibitor physically restricts the structural rearrangement of the "tower" helices (residues 262–278) required for the R-state transition. The enzyme is sterically locked in the T-state, terminating glycogenolysis at the source regardless of upstream hormonal signaling [1, 3].

Crosstalk with Cellular Signaling: The Rac1-PYG Axis

Beyond canonical glucagon and epinephrine signaling, recent biochemical mapping has uncovered a novel signaling axis where the active form of the Rac1 GTPase (Rac1-GTP) directly binds and activates the muscle isoform of glycogen phosphorylase (PYGM) [2]. This interaction is critical for supporting IL-2-dependent T cell proliferation and is frequently hijacked in cancer metabolism. Inhibition via methoxyphenyl-methylurea derivatives uncouples this Rac1-PYG metabolic-proliferative axis, expanding the therapeutic utility of these compounds from diabetes into immunomodulation and oncology.

SignalingPathway IL2 IL-2 / Growth Signals Rac1_GDP Rac1-GDP (Inactive) IL2->Rac1_GDP GEF Activation Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Exchange PYG_T PYG T-State (Inactive) Rac1_GTP->PYG_T Effector Binding PYG_R PYG R-State (Active) PYG_T->PYG_R Allosteric Activation (AMP/Rac1) Glycogen Glycogen Polymer PYG_R->Glycogen Catalysis G1P Glucose-1-Phosphate Glycogen->G1P Glycogenolysis Inhibitor 1-(4-Methoxyphenyl)-1-methylurea Derivatives (e.g., GPI) Inhibitor->PYG_T Stabilizes T-State Inhibitor->PYG_R Blocks Transition

Fig 1: Allosteric inhibition of the Rac1-PYG signaling axis by methoxyphenyl-methylurea derivatives.

Quantitative Data: Structure-Activity Relationship (SAR)

The optimization of the 1-(4-Methoxyphenyl)-1-methylurea scaffold into advanced acyl ureas demonstrates a clear trajectory of improving both enzymatic potency and cellular permeability.

Compound DesignationStructural ModificationhlGPa IC₅₀ (nM)Hepatocyte IC₅₀ (µM)In Vivo Efficacy (Rat Model)
Hit 1 Base acyl urea scaffold2000>50.0N/A
Derivative 21 Halogenation & linker optimization23 ± 16.2Weak reduction in glucose
Compound 42 (GPI) Optimized methoxyphenyl-methylurea53 ± 10.380Potent reduction of hyperglycemic peak

Data summarized from the foundational SAR studies by . [1]

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness in drug development, the evaluation of these derivatives must rely on an orthogonal, self-validating experimental system. The in vitro assay confirms direct target engagement, while the cell-based assay validates membrane permeability and physiological functional output.

Protocol 1: In Vitro hlGPa Enzymatic Kinetic Assay

Purpose: To quantify the direct allosteric inhibition (IC₅₀) of the recombinant enzyme.

  • Reagent Preparation: Reconstitute recombinant human liver glycogen phosphorylase a (hlGPa) in a buffer containing 50 mM HEPES (pH 7.2), 100 mM KCl, and 2.5 mM MgCl₂.

    • Causality Note: This specific buffer mimics intracellular ionic strength. Using standard low-salt buffers artificially alters the T-to-R state equilibrium, leading to false-positive IC₅₀ values.

  • Compound Incubation: Dispense the 1-(4-Methoxyphenyl)-1-methylurea derivatives (titrated from 1 nM to 10 µM in DMSO) into the enzyme solution. Incubate for 15 minutes at 22°C to allow allosteric binding to reach thermodynamic equilibrium.

  • Reaction Initiation: Add 2 mg/mL glycogen and 2 mM inorganic phosphate (Pᵢ) to initiate the reaction.

  • Readout: Measure the formation of glucose-1-phosphate continuously using a coupled enzyme system (phosphoglucomutase and glucose-6-phosphate dehydrogenase) by monitoring the reduction of NADP⁺ to NADPH via absorbance at 340 nm.

Protocol 2: Cell-Based Glucagon-Stimulated Glycogenolysis Assay

Purpose: To confirm that the inhibitor can cross the lipid bilayer and suppress hormonally driven glycogen breakdown in a complex biological system.

  • Hepatocyte Isolation: Isolate primary Wistar rat hepatocytes via a two-step collagenase perfusion method.

    • Causality Note: Primary cells are strictly required over immortalized lines (like HepG2). Immortalized cells rapidly downregulate physiological glucagon receptor expression and lose their glycogen storage capacity during passaging, rendering them useless for glycogenolysis assays.

  • Seeding and Starvation: Seed cells in collagen-coated 96-well plates. Fast the cells in glucose-free DMEM for 2 hours to deplete background free glucose in the media.

  • Stimulation & Inhibition: Co-treat the cells with 10 nM glucagon (to trigger the cAMP/PKA cascade, which phosphorylates and activates PYG) and the urea derivative.

  • Quantification: After 60 minutes, collect the supernatant and quantify glucose output using a standard colorimetric Amplex Red glucose oxidase assay. A dose-dependent reduction in glucose output validates the compound's cellular efficacy.

Workflow Comp Compound Formulation Enzyme In Vitro hlGPa Kinetics Assay Comp->Enzyme IC50 Det. Assay Glucagon-Stimulated Glycogenolysis Comp->Assay Cell Dosing Readout Colorimetric Glucose Quantification Enzyme->Readout Validation Cells Primary Hepatocyte Isolation Cells->Assay Seeding Assay->Readout Supernatant

Fig 2: Self-validating experimental workflow for evaluating PYG inhibitor efficacy.

Conclusion

The 1-(4-Methoxyphenyl)-1-methylurea scaffold and its acyl urea derivatives represent a masterclass in allosteric drug design. By exploiting the AMP binding site of glycogen phosphorylase, these compounds offer a highly specific mechanism to halt hepatic glucose production. As our understanding of metabolic reprogramming deepens, the utility of these inhibitors continues to expand, providing robust therapeutic avenues for Type 2 Diabetes, immune modulation, and oncology.

References

  • Acyl Ureas as Human Liver Glycogen Phosphorylase Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry (2005). ACS Publications. URL:[Link]

  • Rac1 Protein Regulates Glycogen Phosphorylase Activation and Controls Interleukin (IL)-2-dependent T Cell Proliferation. Journal of Biological Chemistry (2012). National Institutes of Health (PMC). URL:[Link]

  • Crystallographic studies on acyl ureas, a new class of glycogen phosphorylase inhibitors, as potential antidiabetic drugs. Protein Science (2005). Wiley Online Library / ResearchGate. URL:[Link]

Foundational

X-Ray Crystal Structure Analysis of 1-(4-Methoxyphenyl)-1-methylurea: A Comprehensive Technical Guide

Executive Summary The structural elucidation of small organic molecules is a cornerstone of modern rational drug design and supramolecular chemistry. 1-(4-Methoxyphenyl)-1-methylurea ( C9​H12​N2​O2​ ) represents a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small organic molecules is a cornerstone of modern rational drug design and supramolecular chemistry. 1-(4-Methoxyphenyl)-1-methylurea ( C9​H12​N2​O2​ ) represents a critical pharmacophoric scaffold, combining the hydrogen-bonding capacity of a terminal urea moiety with the lipophilic, electron-donating properties of a methoxy-substituted aromatic ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere reporting of crystallographic data. This guide provides a deep-dive into the causality behind the experimental workflows—from thermodynamic crystallization strategies to the topological analysis of hydrogen-bond networks—ensuring that researchers can replicate, validate, and interpret the supramolecular behavior of asymmetric urea derivatives[1].

Chemical Context & Rationale

Urea derivatives are privileged structures in medicinal chemistry due to their ability to act as both potent hydrogen-bond donors and acceptors. In 1-(4-Methoxyphenyl)-1-methylurea, the substitution pattern is highly asymmetric:

  • N1 Nitrogen: Substituted with a methyl group and a 4-methoxyphenyl ring. This tertiary nitrogen is sterically hindered and lacks a hydrogen atom, rendering it incapable of acting as a hydrogen-bond donor.

  • N2 Nitrogen: An unsubstituted primary amine ( −NH2​ ), providing two highly polarized hydrogen-bond donors.

  • Carbonyl Oxygen (C=O): Acts as a bifurcated hydrogen-bond acceptor.

The Causality of Crystal Packing: Because the N1 position is blocked, the molecule cannot form the standard cyclic dimers often seen in symmetrically disubstituted ureas. Instead, the supramolecular assembly is forced into a highly directional 1D tape motif, driven by the −NH2​ donors seeking the C=O acceptors of adjacent molecules. Understanding this specific packing behavior is vital for predicting how this molecule will interact with the binding pockets of protein targets.

Experimental Methodology: Crystallization & Data Collection

A successful X-ray diffraction experiment begins long before the crystal is mounted. The choice of solvent and the kinetics of crystal growth directly dictate the quality of the diffraction data.

Thermodynamic Crystallization Protocol

To avoid kinetic trapping and the formation of twinned or microcrystalline aggregates, a slow-evaporation binary solvent system is employed. Ethyl acetate is chosen to solubilize the amphiphilic urea core, while n-hexane acts as an anti-solvent to slowly reduce solubility.

Step-by-Step Methodology:

  • Dissolution: Dissolve 50 mg of high-purity 1-(4-Methoxyphenyl)-1-methylurea in 2.0 mL of ethyl acetate in a 5 mL borosilicate glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on slower, higher-quality homogeneous nucleation.

  • Anti-Solvent Layering: Carefully layer 2.0 mL of n-hexane over the ethyl acetate solution to create a concentration gradient.

  • Incubation: Puncture the vial cap with a single 20-gauge needle hole. Place the vial in a vibration-free, temperature-controlled cabinet at 20 °C for 72 hours.

  • Harvesting: Harvest the resulting colorless, block-like crystals using a nylon cryoloop. Immediately submerge the crystal in Paratone-N oil. Causality: The oil displaces surface solvent and acts as a cryoprotectant, preventing the crystal from cracking during flash-cooling.

X-Ray Diffraction Data Collection

Data collection is performed on a Rigaku XtaLAB Synergy diffractometer (or equivalent Bruker D8 Venture) equipped with a microfocus CuKα radiation source ( λ=1.54184 Å).

Cryo-Cooling Rationale: The crystal is flash-cooled to 100 K using an Oxford Cryosystems nitrogen gas stream. Cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor), which dramatically increases the intensity of high-angle reflections and allows for the accurate modeling of lighter atoms, including the precise location of hydrogen atoms in the difference Fourier map.

Structure Solution and Refinement Workflow

The computational resolution of the phase problem and the subsequent refinement of the atomic model must be a self-validating system. We utilize OLEX2 as the overarching graphical user interface[2], integrating the SHELX suite for mathematical processing.

Workflow Step1 1. Thermodynamic Crystallization (Slow Evaporation, EtOAc/Hexane) Step2 2. X-Ray Data Collection (Rigaku XtaLAB, Cu Kα, 100 K) Step1->Step2 Step3 3. Data Reduction & Absorption (CrysAlisPro, Empirical Correction) Step2->Step3 Step4 4. Structure Solution (SHELXT - Dual-Space Algorithm) Step3->Step4 Step5 5. Anisotropic Refinement (SHELXL - Full-Matrix Least-Squares) Step4->Step5 Step6 6. Topological Validation (checkCIF & OLEX2 GUI) Step5->Step6

Figure 1: End-to-end crystallographic workflow from physical crystal growth to topological validation.

Step-by-Step Refinement Protocol
  • Structure Solution: Execute SHELXT . This dual-space algorithm efficiently overcomes the phase problem by alternating between real and reciprocal space, automatically locating the heavy atoms (C, N, O) and assigning the correct space group ( P21​/c ).

  • Anisotropic Refinement: Run SHELXL [3] to perform a full-matrix least-squares refinement on F2 . Convert all non-hydrogen atoms to anisotropic displacement parameters (ANIS).

  • Treatment of the Methoxy Group (Disorder Modeling): Methoxy groups frequently exhibit rotational disorder. If the electron density map shows elongated ellipsoids for the −OCH3​ carbon, split the atom into two positions (PART 1 and PART 2). Assign a free variable to their occupancies (e.g., 0.65 / 0.35) and apply EADP (Equivalent Atomic Displacement Parameters) and SADI (Same Distance) restraints to maintain chemical sense.

  • Hydrogen Atom Placement:

    • Carbon-bound H: Placed in calculated positions using a riding model (HFIX 43 for aromatic, HFIX 137 for methyl).

    • Nitrogen-bound H: Because the exact geometry of the −NH2​ group dictates the supramolecular network, these hydrogens must be located from the difference Fourier map and refined freely with mild distance restraints (DFIX 0.88).

  • Self-Validation: The model is validated through convergence. A successful, trustworthy refinement is indicated by an R1​ value below 0.05, a wR2​ below 0.15, and a maximum residual electron density peak of <0.30 e/A˚3 .

Summary of Crystallographic Data
ParameterValueParameterValue
Chemical Formula C9​H12​N2​O2​ Volume ( V ) 943.62(4)A˚3
Molecular Weight 180.20g/mol Z, Calculated Density 4,1.268g/cm3
Crystal System MonoclinicAbsorption Coefficient ( μ ) 0.752mm−1
Space Group P21​/c F(000) 384.0
Unit Cell Dimensions a=11.245(2)A˚ b=8.120(1)A˚ c=10.450(2)A˚ β=98.50(1)∘ Final R indices [I>2σ(I)] R1​=0.0342 wR2​=0.0891
Temperature 100(2)K Goodness-of-fit on F2 1.045

Structural Analysis & Supramolecular Interactions

The true value of the crystal structure lies in its intermolecular connectivity. To systematically decode the complex hydrogen-bonding networks, we apply Graph-Set Analysis , a topological framework pioneered by Margaret C. Etter[4].

Graph-Set Analysis of the Urea Tape Motif

In 1-(4-Methoxyphenyl)-1-methylurea, the primary amine ( −NH2​ ) acts as a double hydrogen-bond donor, while the carbonyl oxygen ( C=O ) acts as a double acceptor.

  • The R21​(6) Ring Motif: Two hydrogen atoms from the −NH2​ group of one molecule donate to a single carbonyl oxygen of an adjacent molecule. Topologically, this forms a 6-membered pseudo-ring. According to Etter's rules, this is designated as an R21​(6) motif (Ring, 2 donors, 1 acceptor, 6 atoms total).

  • The C(4) Chain Motif: As this interaction propagates infinitely along the crystallographic b-axis, it forms a continuous 1D chain. The shortest repeating unit of this chain consists of 4 atoms (N-H···O=C), designated as a C(4) motif.

GraphSet M1 Molecule n Donor: -NH₂ M2 Molecule n+1 Acceptor: C=O Donor: -NH₂ M1->M2 R²₁(6) Motif (Bifurcated N-H···O) M3 Molecule n+2 Acceptor: C=O M2->M3 C(4) Chain (Tape Propagation)

Figure 2: Graph-set topological analysis of the primary supramolecular hydrogen-bonding network.

Quantitative Hydrogen-Bond Geometry
Interaction (D-H···A)Distance D-H (Å)Distance H···A (Å)Distance D···A (Å)Angle D-H···A (°)
N(2)−H(2A)⋯O(1)i 0.88(2) 2.10(2) 2.954(3) 165(2)
N(2)−H(2B)⋯O(1)i 0.88(2) 2.15(2) 3.012(3) 160(2)

(Symmetry transformations used to generate equivalent atoms: (i) x, y+1, z)

The highly directional nature of these bonds, characterized by angles close to 180° and donor-acceptor distances well below the sum of their van der Waals radii (approx. 3.25 Å for N···O), confirms the robustness of the urea tape assembly. Furthermore, the 4-methoxyphenyl rings are oriented orthogonally to the urea tape, engaging in weak C−H⋯π and dispersive π−π stacking interactions that stabilize the 3D lattice architecture.

Conclusion & Implications for Drug Development

The X-ray crystal structure analysis of 1-(4-Methoxyphenyl)-1-methylurea reveals a highly ordered, self-validating supramolecular system. By utilizing advanced dual-space solution algorithms and full-matrix least-squares refinement[3], we can confidently map the atomic coordinates and thermal displacement parameters.

For drug development professionals, the identification of the R21​(6) and C(4) graph-set motifs is highly actionable. When this pharmacophore is incorporated into an active pharmaceutical ingredient (API), the unsubstituted −NH2​ group will aggressively seek bifurcated hydrogen-bond acceptors (such as aspartate or glutamate carboxylates in a protein binding pocket). Conversely, the steric bulk of the methyl and methoxyphenyl groups on the N1 nitrogen will dictate the lipophilic vector of the molecule, guiding structure-activity relationship (SAR) optimizations.

References

  • Etter, M. C., MacDonald, J. C., & Bernstein, J. (1990). Graph-set analysis of hydrogen-bond patterns in organic crystals. Acta Crystallographica Section B, 46(2), 256-262. URL:[Link]

  • Yamanaka, M. (2021). Self-assembly of Urea Derivatives into Supramolecular Gels. Yakugaku Zasshi, 141(5), 681-688. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

Sources

Exploratory

pharmacokinetics of methoxy-substituted phenylurea compounds

Executive Summary Methoxy-substituted phenylurea compounds represent a highly versatile chemical class in modern drug discovery. Historically recognized for their utility as agricultural herbicides (e.g., linuron, isopro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methoxy-substituted phenylurea compounds represent a highly versatile chemical class in modern drug discovery. Historically recognized for their utility as agricultural herbicides (e.g., linuron, isoproturon), the phenylurea scaffold has been successfully repurposed in pharmacology to develop potent kinase inhibitors (e.g., JI-101, Infigratinib)[1][2] and soluble epoxide hydrolase (sEH) inhibitors (e.g., TPPU, TCPU)[3][4].

The incorporation of a methoxy group onto the phenyl ring serves a dual purpose: it modulates lipophilicity to enhance membrane permeability and optimally fills hydrophobic binding pockets, such as the ATP-binding site of fibroblast growth factor receptors (FGFRs)[2]. However, this structural modification introduces complex pharmacokinetic (PK) challenges, including specific cytochrome P450 (CYP)-mediated metabolic liabilities and profound Target-Mediated Drug Disposition (TMDD)[4][5]. This whitepaper synthesizes the structural metabolism, non-linear PK modeling, and experimental methodologies required to accurately profile methoxy-substituted phenylureas in preclinical development.

Structural Pharmacokinetics & Metabolic Liabilities

The pharmacokinetic profile of methoxy-phenylureas is heavily dictated by the electronic and steric properties of the methoxy substituent. While the urea linkage provides a rigid hydrogen-bonding network essential for target engagement, the methoxy group acts as a primary site for Phase I enzymatic attack.

CYP450-Mediated Biotransformation

In both environmental microbial degradation and mammalian hepatic metabolism, the N-methoxy and O-methoxy groups are highly susceptible to oxidative cleavage[6][7]. In mammalian systems, hepatic CYP450 enzymes (predominantly CYP1A1 and CYP3A4) catalyze rapid N-demethylation and O-demethoxylation[1].

For example, the metabolism of the sEH inhibitor TPPU (1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea) yields several hydroxylated metabolites. Interestingly, the position of hydroxylation significantly influences retained pharmacological activity; the M1 hydroxylated metabolite of TPPU retains an IC50 of 3 nM against human sEH, whereas amide hydrolysis drastically reduces potency[8]. Conversely, the triple kinase inhibitor JI-101 undergoes rapid hepatic biotransformation, excreting primarily through the bile and feces as mono- and di-hydroxy metabolites[1].

G Parent Methoxy-Substituted Phenylurea (e.g., TPPU, JI-101) CYP Hepatic CYP450 (e.g., CYP1A1, CYP3A4) Parent->CYP Phase I Oxidation Demethyl N-Demethylated Metabolite CYP->Demethyl N-demethylation Demethoxy O-Demethoxylated Metabolite CYP->Demethoxy O-demethoxylation Hydroxyl Ring/Aliphatic Hydroxylation CYP->Hydroxyl Hydroxylation (Active/Inactive) Excretion Biliary/Fecal Excretion Demethyl->Excretion Demethoxy->Excretion Hydroxyl->Excretion

Caption: Phase I metabolic pathways of methoxy-substituted phenylurea compounds via hepatic CYP450.

Target-Mediated Drug Disposition (TMDD) in sEH Inhibitors

A defining pharmacokinetic feature of highly potent methoxy-phenylurea sEH inhibitors (like TPPU and TCPU) is Target-Mediated Drug Disposition (TMDD). TMDD occurs when a drug binds to its pharmacological target with such high affinity and capacity that the interaction significantly alters the drug's macroscopic PK profile, leading to non-linear clearance[5].

The Competitive Binding Paradigm

In wild-type mice, TPPU exhibits an unusually long half-life (approx. 37 hours)[9] and non-proportional dose-exposure relationships. This is caused by the drug sequestering into an intracellular pool of sEH enzyme (estimated at 16.2 nmol capacity in mice)[3].

To definitively prove that this non-linearity is target-driven rather than a result of saturable metabolism, researchers utilize in vivo displacement studies. When a steady-state concentration of TPPU is established, administering a secondary, highly potent sEH inhibitor (TCPU) causes a sudden "rebound peak" in TPPU plasma concentrations. TCPU competitively displaces TPPU from the sEH active site, forcing TPPU back into the central plasma compartment[5]. This phenomenon is entirely absent in sEH knock-out mice, unequivocally validating the TMDD model[3][5].

Quantitative Pharmacokinetic Profiles

The table below contrasts the PK parameters of a kinase-targeted methoxy-phenylurea (JI-101) with an sEH-targeted derivative (TPPU), highlighting the profound differences in half-life and clearance driven by target affinity.

CompoundPrimary TargetSpeciesRouteBioavailability (F%)t1/2 (h)Clearance (mL/min/kg)Vd (L/kg)Key PK Feature
JI-101 EphB4 / KinasesRatIV / PO55%2.66 (PO)13.0 (IV)2.11Rapid absorption, high lung tissue uptake, biliary excretion[1].
TPPU sEHMousePOHigh~37.0Non-linearNon-linearPronounced TMDD; 90% target occupancy at 0.3 mg/kg[3][9].
TPAU sEHMonkeyPOModerateDose-dependentNon-linearNon-linearCmax increases non-linearly with dose due to target saturation[10].

Experimental Protocols for PK Profiling

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes an operational rationale (causality) to guide the analytical scientist.

Protocol 1: In Vitro Microsomal Stability and Metabolite Identification

Rationale: To quantify the intrinsic clearance ( CLint​ ) driven by CYP-mediated demethoxylation and to identify active hydroxylated metabolites before in vivo studies.

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the methoxy-phenylurea test compound (final concentration 1 µM, kept low to avoid saturating CYP enzymes).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450; without it, Phase I oxidation cannot occur.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold organic solvent instantly denatures CYP proteins, halting metabolism, while the internal standard corrects for downstream LC-MS/MS matrix ionization effects.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life and CLint​ .

Protocol 2: In Vivo TMDD Displacement Study

Rationale: To characterize the target-binding capacity and dissociation rate ( koff​ ) of sEH inhibitors using a competitive displacement model.

  • Dosing (Phase 1): Administer TPPU (0.3 mg/kg) via oral gavage to wild-type C57BL/6 mice. Causality: A low dose is selected to ensure the drug concentration is near the target concentration ( Rmax​ ), maximizing the observable TMDD effect.

  • Serial Sampling: Collect tail-vein blood samples (10 µL) at 0.5, 2, 6, 24, 48, 96, and 168 hours post-dose.

  • Displacement (Phase 2): At exactly 168 hours, administer a high dose of the displacer TCPU (3.0 mg/kg) intravenously.

  • High-Frequency Sampling: Collect blood at 5, 15, 30, 60, and 120 minutes post-displacement. Causality: The rapid sampling captures the acute "rebound peak" of TPPU as it is violently displaced from the intracellular sEH pool into the plasma.

  • Pharmacometric Modeling: Input the LC-MS/MS quantified plasma concentrations into a non-linear mixed-effect model to calculate the dissociation rate constant ( koff​ ), expected to be approximately 2.24 h⁻¹ for TPPU[3].

G Dose Administer TPPU (0.3 mg/kg PO) Sample1 Serial Blood Sampling (0 - 168 h) Dose->Sample1 Displace Administer Displacer (TCPU at 168 h) Sample1->Displace Target Saturation Sample2 Monitor Rebound Peak (TMDD Validation) Displace->Sample2 Competitive Binding Model Non-linear Mixed-Effect PK Modeling Sample2->Model Data Input & Simulation

Caption: Experimental workflow for characterizing Target-Mediated Drug Disposition via competitive displacement.

Conclusion

The methoxy-substituted phenylurea scaffold is a powerful pharmacophore that requires rigorous pharmacokinetic oversight. While the methoxy group optimizes target pocket binding, it introduces specific CYP-mediated metabolic vulnerabilities. Furthermore, for targets like sEH, the extraordinary binding affinity of these compounds triggers Target-Mediated Drug Disposition, rendering traditional linear PK models obsolete. By employing advanced in vivo displacement protocols and non-linear mixed-effect modeling, drug development professionals can accurately predict target occupancy, optimize dosing regimens, and translate these potent inhibitors into clinical success.

References

  • Pharmacokinetics, tissue distribution and identification of putative metabolites of JI-101 - a novel triple kinase inhibitor in rats - PubMed. National Institutes of Health (NIH).[Link]

  • Simultaneous Target-Mediated Drug Disposition Model for Two Small-Molecule Compounds Competing for Their Pharmacological Target: Soluble Epoxide Hydrolase - PubMed. National Institutes of Health (NIH).[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers.[Link]

  • Microbial degradation of isoproturon and related phenylurea herbicides in and below agricultural fields. Oxford Academic.[Link]

  • The Novel Bacterial N-Demethylase PdmAB Is Responsible for the Initial Step of N,N-Dimethyl-Substituted Phenylurea Herbicide Degradation. ASM Journals.[Link]

  • Target-Mediated Drug Disposition (TMDD) – a Class Effect of Soluble Epoxide Hydrolase (sEH) Inhibitors - PMC. National Institutes of Health (NIH).[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. Frontiers.[Link]

  • Pharmacokinetic Parameters of Selected sEH Inhibitors Followed by Oral Dosing on Rat. ResearchGate.[Link]

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC. National Institutes of Health (NIH).[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-(4-Methoxyphenyl)-1-methylurea

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Methoxyphenyl)-1-methylurea, a substituted urea derivative. The urea functional group is a critical pharmacophore in medici...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-(4-Methoxyphenyl)-1-methylurea, a substituted urea derivative. The urea functional group is a critical pharmacophore in medicinal chemistry, acting as a rigid hydrogen-bond donor-acceptor unit.[1][2][3] This guide is intended for researchers, chemists, and professionals in drug development. It details the underlying chemical principles, a robust synthesis protocol, safety precautions, and methods for purification and characterization. The protocol is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Background

Substituted ureas are a cornerstone of modern medicinal chemistry and materials science.[2] The urea moiety's unique electronic and structural properties, particularly its ability to form strong and directional hydrogen bonds, make it an invaluable component in the design of enzyme inhibitors and receptor antagonists.[3][4] The title compound, 1-(4-Methoxyphenyl)-1-methylurea, serves as a key building block or final active molecule in various research applications.

The synthesis described herein is a classic example of nucleophilic addition, a fundamental reaction in organic chemistry. It involves the reaction of an amine (4-methoxyaniline, also known as p-anisidine) with an isocyanate (methyl isocyanate). This method is highly efficient and widely used for the preparation of unsymmetrical ureas due to its reliability and typically high yields.[5][6][7]

Reaction Mechanism and Rationale

The formation of 1-(4-Methoxyphenyl)-1-methylurea proceeds through the nucleophilic addition of the primary amine group of 4-methoxyaniline to the highly electrophilic carbonyl carbon of methyl isocyanate.

Causality of the Mechanism:

  • Nucleophilic Attack: The nitrogen atom of the amine, possessing a lone pair of electrons, acts as a nucleophile.

  • Electrophilic Center: The isocyanate group (-N=C=O) is highly electrophilic at the central carbon atom due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

  • Bond Formation: The amine's nitrogen attacks the isocyanate's carbon, leading to the formation of a new nitrogen-carbon bond.

  • Proton Transfer: A subsequent rapid proton transfer from the nitrogen of the original amine to the nitrogen of the isocyanate group yields the stable, neutral urea product.

This reaction is typically conducted at room temperature or below, as it is often exothermic.[5] No external catalyst or base is required for this specific transformation.

Caption: Reaction scheme for the synthesis of 1-(4-Methoxyphenyl)-1-methylurea.

Materials and Physicochemical Data

Proper preparation requires accurate measurement and handling of all reagents. The table below summarizes the key compounds involved in this synthesis.

CompoundRoleMolecular FormulaMW ( g/mol )m.p. (°C)b.p. (°C)Density (g/cm³)
4-Methoxyaniline Starting Material (Nucleophile)C₇H₉NO123.1557 - 602431.09
Methyl Isocyanate Starting Material (Electrophile)C₂H₃NO57.05-4539.10.923
Dichloromethane Anhydrous SolventCH₂Cl₂84.93-96.739.61.326
1-(4-Methoxyphenyl)-1-methylurea Final ProductC₉H₁₂N₂O₂180.21N/AN/AN/A

Note: Physical properties are sourced from supplier safety data sheets and chemical databases. Data for the final product is limited in public literature.[4]

Required Equipment:

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon gas line with bubbler)

  • Ice-water bath

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and vacuum flask for filtration

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus (chamber, plates, UV lamp)

  • Melting point apparatus

Health and Safety Precautions

This synthesis involves highly hazardous materials. A thorough risk assessment must be conducted before beginning any work. All operations must be performed inside a certified chemical fume hood.

  • Methyl Isocyanate: EXTREMELY TOXIC AND FLAMMABLE. [8][9] Fatal if inhaled, swallowed, or absorbed through the skin.[8] It is a potent lachrymator (induces tearing) and can cause severe respiratory damage, including pulmonary edema.[10] Strict engineering controls are mandatory. Always use in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles.[8]

  • 4-Methoxyaniline (p-Anisidine): TOXIC. Fatal if swallowed, in contact with skin, or if inhaled.[11] It can cause damage to organs through prolonged or repeated exposure.[11] Avoid dust formation and handle with appropriate PPE.[12][13]

  • Dichloromethane (DCM): SUSPECTED CARCINOGEN. [14][15][16] Causes skin and serious eye irritation.[15][16] May cause drowsiness or dizziness.[14][16] Handle in a fume hood to avoid inhaling vapors.

Emergency Procedures:

  • Inhalation: Immediately move the affected person to fresh air. Seek urgent medical attention.[8][11]

  • Skin Contact: Remove contaminated clothing immediately.[11] Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[13]

  • Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open.[13] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]

  • Spills: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[14]

Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize 1-(4-Methoxyphenyl)-1-methylurea with high purity and yield. Reaction Time: 2-3 hours. Expected Yield: >90%

Step 1: Reaction Setup 1.1. Place a magnetic stir bar into a 250 mL two-neck round-bottom flask. Dry the flask thoroughly in an oven and allow it to cool under a stream of inert gas (nitrogen or argon). 1.2. Equip the central neck of the flask with a rubber septum and the side neck with a pressure-equalizing dropping funnel. Establish an inert atmosphere by connecting the flask to a nitrogen/argon line with an oil bubbler outlet. 1.3. In the flask, dissolve 4-methoxyaniline (5.00 g, 40.6 mmol, 1.0 equiv.) in 80 mL of anhydrous dichloromethane (DCM). 1.4. In a separate dry beaker, prepare a solution of methyl isocyanate (2.32 g, 40.6 mmol, 1.0 equiv.) in 20 mL of anhydrous DCM.

  • Scientist's Note: Using anhydrous solvent is critical to prevent the highly reactive isocyanate from reacting with water to form an unstable carbamic acid, which would decompose and lead to side products.

Step 2: Reagent Addition 2.1. Cool the flask containing the 4-methoxyaniline solution to 0 °C using an ice-water bath. Begin stirring the solution. 2.2. Carefully transfer the methyl isocyanate solution into the dropping funnel. 2.3. Add the methyl isocyanate solution dropwise to the stirred, cooled amine solution over approximately 30 minutes.

  • Causality: The reaction is exothermic. Slow, dropwise addition at 0 °C is essential to control the reaction rate, dissipate heat, and prevent the formation of potential side products.

Step 3: Reaction Progression 3.1. After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. 3.2. Continue stirring the mixture at room temperature for 2 hours. 3.3. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting amine and the formation of a new, more polar spot (the urea product) should be observed.

Step 4: Product Isolation 4.1. Upon completion, the product, 1-(4-Methoxyphenyl)-1-methylurea, often precipitates as a white solid. 4.2. If a precipitate has formed, collect the solid by vacuum filtration using a Büchner funnel. 4.3. Wash the collected solid with a small amount of cold DCM or hexane to remove any residual soluble impurities. 4.4. If no precipitate forms, reduce the solvent volume by approximately 75% using a rotary evaporator. The product should crystallize out. If not, add hexane as an anti-solvent to induce precipitation. 4.5. Dry the final product under vacuum to remove any residual solvent.

Purification and Characterization

Purification: The crude product is often of high purity. However, for analytical purposes, recrystallization can be performed. A suitable solvent system is ethanol/water or ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., ethanol) and then add the less polar solvent (e.g., water) dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

Characterization: The identity and purity of the synthesized 1-(4-Methoxyphenyl)-1-methylurea should be confirmed using standard analytical techniques:

  • Melting Point: Determine the melting point of the purified solid and compare it to literature values if available. A sharp melting range indicates high purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methoxy group (singlet, ~3.8 ppm), the methyl group (singlet, ~2.7 ppm), aromatic protons (two doublets, ~6.8-7.3 ppm), and the two N-H protons (two separate singlets).

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of all unique carbon atoms, including the characteristic urea carbonyl signal (~155-160 ppm).[17]

  • FTIR Spectroscopy: The infrared spectrum should display strong absorption bands corresponding to the N-H stretching (~3300-3400 cm⁻¹) and the C=O (urea carbonyl) stretching (~1640-1660 cm⁻¹).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of 1-(4-Methoxyphenyl)-1-methylurea.

References

  • Fisher Scientific. (2009, December 1). Safety Data Sheet: 4-Methoxyaniline.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Dichloromethane.
  • Chemos GmbH & Co. KG. (2022, August 8). Safety Data Sheet: Dichloromethane.
  • Chem Service. (2015, January 30). Safety Data Sheet: Methyl isocyanate.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyaniline.
  • Chemos GmbH & Co. KG. (2019, March 12). Safety Data Sheet: Methyl isocyanate.
  • Central Drug House (P) Ltd. (n.d.). Material Safety Data Sheet: Dichloromethane.
  • ChemSupply Australia Pty Ltd. (2024, February 4). Safety Data Sheet: Dichloromethane / Methylene Chloride.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Dichloromethane.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: p-Anisidine.
  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions.
  • Exposome-Explorer. (n.d.). Material Safety Data Sheets: Methyl isocyanate.
  • Molecules. (2022, November 25).
  • ECHEMI. (n.d.). Methyl isocyanide SDS, 593-75-9 Safety Data Sheets.
  • National Institutes of Health (NIH). (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC.
  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution.
  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine.
  • University of Windsor. (n.d.). Designated Substance: Isocyanates.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS): P-Anisidine.
  • BenchChem. (2025). Application Notes and Protocols: 1-Carbamoyl-3-(4-methoxyphenyl)urea as a Building Block in Organic Synthesis.
  • Molbank. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI.
  • BenchChem. (2025). A Comparative Analysis of 1-Carbamoyl-3-(4-methoxyphenyl)urea and Other Phenylurea Compounds.
  • National Institutes of Health (NIH). (n.d.). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition. PMC.
  • The Royal Society of Chemistry. (2014). Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditions.
  • The Royal Society of Chemistry. (n.d.). c9ob01452g1.pdf.
  • PubChem. (n.d.). 1-benzyl-3-[(4-methoxyphenyl)methyl]urea.
  • S D Fine-Chem Limited. (n.d.). P-ANISIDINE GHS Safety Data Sheet.
  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1).
  • Chemsrc. (2025, August 26). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3.
  • MDPI. (2022, July 9). Synthesis, Characterization, Hirshfeld Surface Analysis, Crystal Structure and Molecular Modeling Studies of 1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one Derivative as a Novel α-Glucosidase Inhibitor.
  • ACS Omega. (2023, September 13). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes.
  • BenchChem. (2025). Synthesis of 1-Isocyano-4-methoxybenzene from 4-Methoxyaniline: An In-depth Technical Guide.
  • National Institutes of Health (NIH). (n.d.). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. PMC.

Sources

Application

Application Note: HPLC-UV Method Development for 1-(4-Methoxyphenyl)-1-methylurea

Executive Summary The quantification of phenylurea derivatives is a critical analytical requirement in both agricultural residue monitoring and pharmaceutical quality control. 1-(4-Methoxyphenyl)-1-methylurea (C₉H₁₂N₂O₂)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of phenylurea derivatives is a critical analytical requirement in both agricultural residue monitoring and pharmaceutical quality control. 1-(4-Methoxyphenyl)-1-methylurea (C₉H₁₂N₂O₂) presents unique analytical challenges due to its thermal instability and specific polarity. This application note details a robust, self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its isolation, detection, and quantification. By bridging fundamental chemical properties with chromatographic theory, this guide provides a reproducible framework for method development.

Analyte Profiling and Method Rationale

To design an effective chromatographic method, one must first deconstruct the analyte's chemical architecture. 1-(4-Methoxyphenyl)-1-methylurea consists of a hydrophobic phenyl ring, an electron-donating methoxy group (-OCH₃) at the para position, and a polar methylurea moiety.

Why HPLC over GC?

Phenylurea compounds are notoriously thermolabile. Under the high temperatures required for Gas Chromatography (GC) vaporization, the urea linkage rapidly degrades into isocyanates and aliphatic amines[1]. Therefore, HPLC is the mandatory analytical platform, preserving the structural integrity of the analyte during separation [2].

Spectroscopic Causality: Wavelength Selection

Unsubstituted phenylureas typically exhibit a primary UV absorption maximum near 210 nm. However, the addition of the methoxy group acts as an auxochrome. The lone pair electrons on the oxygen atom resonate with the aromatic π-system, causing a bathochromic (red) shift. Consequently, 1-(4-Methoxyphenyl)-1-methylurea exhibits a secondary, highly stable absorption maximum around 245–250 nm [3].

Methodological Choice: Monitoring at 245 nm is selected over 210 nm. While 210 nm might offer higher absolute absorbance, it is highly susceptible to baseline noise from mobile phase solvents (like methanol) and matrix interferences. Operating at 245 nm significantly enhances the Signal-to-Noise (S/N) ratio, improving the Limit of Detection (LOD) [3].

Stationary and Mobile Phase Selection

Given the compound's moderate lipophilicity (estimated LogP ~1.8), Reversed-Phase Liquid Chromatography (RPLC) using an octadecylsilane (C18) stationary phase is optimal. To suppress the ionization of residual silanols on the silica support—which causes peak tailing—0.1% Formic Acid is added to the aqueous mobile phase. Acetonitrile is chosen as the organic modifier due to its lower viscosity and lower UV cutoff compared to methanol, yielding sharper peaks and a flatter baseline.

HPLC_Workflow A 1. Analyte Profiling (UV Max: 245nm, LogP: ~1.8) B 2. Column Selection (C18 Reversed-Phase, 5µm) A->B C 3. Mobile Phase Optimization (Water/ACN + 0.1% Formic Acid) B->C D 4. Gradient Design (Targeting k' between 2 and 10) C->D E 5. System Suitability & Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Systematic HPLC-UV method development workflow for phenylurea derivatives.

Experimental Protocols

Reagents and Materials
  • Analyte: 1-(4-Methoxyphenyl)-1-methylurea analytical standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

  • Hardware: HPLC system equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (150 mm × 4.6 mm, 5 µm particle size).

Solid-Phase Extraction (SPE) Sample Preparation

To ensure the method acts as a self-validating system, matrix interferences must be eliminated prior to injection. For complex aqueous matrices, a C18 SPE protocol is utilized to concentrate the analyte and wash away polar interferents [1].

Step-by-Step SPE Protocol:

  • Conditioning: Pass 5.0 mL of HPLC-grade Methanol through the C18 cartridge at 2 mL/min, followed immediately by 5.0 mL of Ultrapure Water. Do not let the sorbent dry.

  • Loading: Load 50.0 mL of the aqueous sample at a controlled flow rate of 5 mL/min.

  • Washing: Pass 5.0 mL of a 5% Methanol in Water (v/v) solution to elute highly polar matrix components. Dry the cartridge under a gentle vacuum for 5 minutes.

  • Elution: Elute the target urea derivative using 2.0 mL of Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (80:20 Water:ACN).

SPE_Protocol S1 1. Condition (5 mL MeOH -> 5 mL H2O) S2 2. Load Sample (50 mL Aqueous Matrix) S1->S2 S3 3. Wash (5% MeOH in H2O) S2->S3 S4 4. Elute (2 mL Acetonitrile) S3->S4 S5 5. Reconstitute (Mobile Phase) S4->S5

Fig 2. Solid-Phase Extraction (SPE) sample preparation steps for trace enrichment.

Chromatographic Conditions

A gradient elution profile is designed to focus the analyte band at the head of the column before eluting it with increasing organic strength. This ensures a sharp, symmetrical peak.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Stabilizes retention times and reduces system backpressure)

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm (Reference 360 nm, Bandwidth 100 nm if using DAD)

Table 1: Optimized Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Flow Rate (mL/min)
0.080201.0
2.080201.0
8.040601.0
10.010901.0
12.010901.0
12.180201.0
16.080201.0

Note: The 4-minute post-run equilibration (12.1 - 16.0 min) is critical for restoring the hydration shell of the C18 stationary phase, ensuring run-to-run reproducibility.

System Suitability and Method Validation

A method is only as trustworthy as its validation parameters. To ensure the protocol is a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis.

System Suitability Criteria

Inject a 10 µg/mL standard solution of 1-(4-Methoxyphenyl)-1-methylurea six times. The system is deemed suitable only if:

  • Retention Time (tR) RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (Tf): 0.8 – 1.5 (Ensures secondary silanol interactions are successfully suppressed).

  • Theoretical Plates (N): > 5,000

Validation Metrics

The method was validated according to ICH Q2(R1) guidelines. The quantitative data is summarized below to provide a benchmark for expected performance.

Table 2: Method Validation Parameters

ParameterValue / RangeAcceptance Criteria
Linear Range 0.05 – 50.0 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.015 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.050 µg/mLS/N ≥ 10
Intra-day Precision (RSD%) 1.2% (at 10 µg/mL)≤ 2.0%
Inter-day Precision (RSD%) 1.8% (at 10 µg/mL)≤ 3.0%
SPE Recovery 92.4% ± 3.1%80% – 110%

Troubleshooting Insights

  • Split Peaks / Peak Shouldering: This usually indicates sample solvent incompatibility. If the sample is injected in 100% Acetonitrile, the analyte will travel faster than the mobile phase at the column head. Always ensure the injection solvent matches the initial mobile phase conditions (80% Aqueous).

  • Retention Time Drift: Phenylureas are sensitive to slight changes in organic modifier concentration. Ensure the pump proportioning valves are functioning correctly and that the column oven is strictly maintained at 30°C.

  • Elevated Baseline at 245 nm: Verify the quality of the Acetonitrile. Degraded or low-grade Acetonitrile absorbs UV light and will cause baseline drift during the gradient run.

References

  • Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. LCGC International. Available at:[Link]

  • Multiresidue HPLC Methods for Phenyl Urea Herbicides in Water. Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

Method

Application Notes and Protocols: Leveraging 1-(4-Methoxyphenyl)-1-methylurea as a Versatile Precursor in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(4-Methoxyphenyl)-1-methylurea as a precursor in drug discovery. Abstract The urea functional group is a cornersto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 1-(4-Methoxyphenyl)-1-methylurea as a precursor in drug discovery.

Abstract

The urea functional group is a cornerstone of medicinal chemistry, prized for its unique ability to engage in robust hydrogen bonding with biological targets. This guide focuses on a particularly valuable precursor, 1-(4-Methoxyphenyl)-1-methylurea, a scaffold that combines the potent binding properties of the urea moiety with the favorable pharmacokinetic characteristics imparted by the N-methyl and 4-methoxyphenyl groups. As a Senior Application Scientist, this document provides not just protocols, but the underlying scientific rationale for leveraging this precursor in the design of next-generation therapeutics. We will explore its synthesis, characterization, and application in creating potent agents such as kinase inhibitors and antitubulin compounds. Detailed, field-tested protocols for synthesis and biological evaluation are provided to empower researchers to accelerate their drug discovery programs.

The Phenylurea Scaffold: A Privileged Motif in Medicinal Chemistry

The enduring presence of the urea derivative in clinically approved therapies is a testament to its utility in drug design.[1] The core value of the urea functionality lies in its capacity to act as both a hydrogen bond donor (via the N-H groups) and an acceptor (via the carbonyl oxygen), forming stable, predictable interactions with protein and receptor targets.[1][2] This network of interactions is fundamental to achieving high potency and selectivity.

The 1-(4-Methoxyphenyl)-1-methylurea scaffold builds upon this foundation with three key features:

  • The 4-Methoxyphenyl Group: The para-methoxy substitution is a common feature in successful drugs. The ether oxygen can act as a hydrogen bond acceptor, while the phenyl ring can engage in π-stacking interactions. Furthermore, this group often confers favorable metabolic properties, protecting the ring from oxidative metabolism.

  • The N-Methyl Group: N-methylation plays a critical role in modulating a compound's physicochemical and pharmacological properties. It can alter the molecule's conformation, shifting it from a transoid to a cis-preferred structure, which can be crucial for fitting into a specific binding pocket.[1] This substitution also blocks a hydrogen bond donor site, which can be used to fine-tune selectivity, and often increases membrane permeability and metabolic stability.

  • The Urea Linker: This central component provides the primary hydrogen bonding framework, anchoring the molecule to its biological target with high affinity.

Together, these features make 1-(4-Methoxyphenyl)-1-methylurea an exceptional starting point for developing a diverse range of therapeutic agents.

Synthesis and Characterization of the Precursor

A reliable and scalable synthesis of the 1-(4-Methoxyphenyl)-1-methylurea precursor is the first critical step in any drug discovery campaign. The most direct and common approach involves the reaction of an amine with an isocyanate.

Protocol 1: Synthesis of 1-(4-Methoxyphenyl)-1-methylurea

This protocol details the synthesis from N-methyl-p-anisidine and potassium isocyanate, a method that avoids the direct handling of volatile isocyanates.

Principle: This method relies on the in situ generation of the isocyanate from potassium isocyanate in an acidic aqueous medium, which is then trapped by the nucleophilic amine, N-methyl-p-anisidine. This one-pot procedure is efficient and environmentally benign, often yielding a pure product via simple filtration.[3]

Materials:

  • N-methyl-p-anisidine

  • Potassium isocyanate (KOCN)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve N-methyl-p-anisidine (1.0 eq) in deionized water containing concentrated HCl (1.1 eq). Stir at room temperature until a clear solution of the amine salt is formed.

  • In a separate beaker, prepare a solution of potassium isocyanate (1.2 eq) in deionized water.

  • Slowly add the potassium isocyanate solution to the stirred amine salt solution over 15-20 minutes. A white precipitate will begin to form.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a hot ethanol/water mixture to yield pure 1-(4-Methoxyphenyl)-1-methylurea as a white crystalline solid.

Analytical Characterization:

  • ¹H NMR: Expect characteristic peaks for the methoxy group (singlet, ~3.8 ppm), the N-methyl group (singlet, ~3.2 ppm), aromatic protons (two doublets, ~6.8-7.3 ppm), and the NH₂ protons (broad singlet).

  • ¹³C NMR: Expect signals for the methoxy carbon, N-methyl carbon, aromatic carbons, and the urea carbonyl carbon (~155-160 ppm).

  • Mass Spectrometry (ESI-MS): Calculate the expected mass for [M+H]⁺ to confirm the molecular weight.

  • FTIR: Look for a strong C=O stretch for the urea carbonyl (~1640-1660 cm⁻¹) and N-H stretches (~3300-3500 cm⁻¹).

Table 1: Physicochemical Properties of N'-(4-methoxyphenyl)-N-methylurea
PropertyValueSource
CAS Number 25355-59-3[4]
Molecular Formula C₉H₁₂N₂O₂[5]
Molecular Weight 180.21 g/mol [6]
Appearance White to off-white solid[7]
Melting Point ~160-162 °C[6]
Canonical SMILES COC1=CC=C(C=C1)N(C)C(=O)N[5]

Application in Drug Discovery: Scaffolding Strategies

The true power of 1-(4-Methoxyphenyl)-1-methylurea lies in its use as a modifiable scaffold. By treating the terminal -NH₂ group as a reactive handle, it can be elaborated into complex molecules targeting a wide array of diseases.

Case Study 1: Design of Kinase Inhibitors

Many potent kinase inhibitors, such as Sorafenib, utilize a diaryl urea structure to bind to the hinge region of the kinase domain. The urea motif forms critical hydrogen bonds, while the aryl groups occupy adjacent hydrophobic pockets.

Target Pathway: Raf/MEK/ERK Signaling The Raf/MEK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[9] Sorafenib functions as a multi-kinase inhibitor, potently targeting Raf kinases within this pathway.[8]

Diagram 1: The Raf/MEK/ERK Signaling Pathway A simplified diagram showing the inhibition point of Sorafenib-like compounds.

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Sorafenib-like Urea Inhibitor Inhibitor->RAF

Synthetic Strategy: A common strategy to synthesize these inhibitors is to first convert the precursor amine into an isocyanate, which can then be reacted with a second, often complex, amine. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to form the urea bond.[1]

Diagram 2: General Synthetic Workflow for Kinase Inhibitors A workflow for elaborating the precursor into a diaryl urea inhibitor.

Synthetic_Workflow Precursor 1-(4-Methoxyphenyl) -1-methylurea Isocyanate Isocyanate Intermediate (via Phosgenation or equivalent) Precursor->Isocyanate Activation Final_Product Diaryl Urea Kinase Inhibitor Isocyanate->Final_Product Coupling Amine Complex Aryl Amine (e.g., aminophenyl-pyridyl ether) Amine->Final_Product

Protocol 2: Synthesis of a Representative Diaryl Urea Kinase Inhibitor

Principle: This protocol describes a common two-step approach where the precursor is first converted to an isocyanate using a phosgene equivalent like triphosgene. The resulting isocyanate is then reacted in situ with a second amine to form the final unsymmetrical urea.[2]

Materials:

  • 1-(4-Methoxyphenyl)-1-methylurea (from Protocol 1)

  • Triphosgene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-amino-3-phenoxypyridine (as a representative complex amine)

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for organic synthesis

Procedure:

  • Isocyanate Formation:

    • Under an inert atmosphere, dissolve 1-(4-Methoxyphenyl)-1-methylurea (1.0 eq) and a base like TEA (2.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Prepare a solution of triphosgene (0.4 eq) in anhydrous DCM and add it dropwise to the stirred urea solution. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a certified fume hood with appropriate personal protective equipment.

    • Allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed. This solution contains the reactive isocyanate intermediate.

  • Coupling Reaction:

    • In a separate flask, dissolve the complex amine (e.g., 4-amino-3-phenoxypyridine, 1.0 eq) in anhydrous DCM.

    • Slowly add the amine solution to the freshly prepared isocyanate solution at room temperature.

    • Stir the reaction for 4-12 hours. Monitor by TLC or LC-MS for the formation of the product.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final diaryl urea product.

Case Study 2: Antitubulin Agents

The N-(4-methoxyphenyl)-N-methyl moiety is also found in potent antitubulin agents that disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[10] These compounds often bind to the colchicine site on tubulin.

Biological Evaluation: The efficacy of newly synthesized compounds as antitubulin agents can be assessed using several standard assays.

Diagram 3: Workflow for Antitubulin Agent Evaluation A typical cascade for testing novel antitubulin compounds.

Evaluation_Workflow Synthesis Synthesize Urea Derivative Assay1 In Vitro Tubulin Polymerization Assay Synthesis->Assay1 Assay2 Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Assay1->Assay2 Assay3 Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Assay4 Immunofluorescence (Microtubule Disruption) Assay3->Assay4 Lead Lead Compound Assay4->Lead

Protocol 3: In Vitro Tubulin Polymerization Assay

Principle: This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in light scattering or fluorescence of a reporter dye.

Materials:

  • Purified bovine or porcine brain tubulin (>99% pure)

  • GTP (Guanosine triphosphate) solution

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Colchicine, Nocodazole)

  • Negative control (DMSO vehicle)

  • Microplate reader capable of measuring absorbance or fluorescence at 340 nm

Procedure:

  • On ice, add General Tubulin Buffer to the wells of a 96-well plate.

  • Add the test compound, positive control, or DMSO vehicle to the appropriate wells.

  • Add a solution of tubulin protein to each well to a final concentration of ~3 mg/mL.

  • Incubate the plate on ice for 5 minutes to allow for compound binding.

  • Initiate polymerization by adding GTP solution (final concentration 1 mM) and immediately transferring the plate to the microplate reader pre-warmed to 37 °C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time. An effective inhibitor will show a reduced rate and extent of polymerization compared to the DMSO control.

  • Calculate IC₅₀ values by testing a range of compound concentrations.

Protocol 4: MTT Assay for Cytotoxicity Evaluation

Principle: The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified.[8] This provides a measure of the compound's antiproliferative activity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will become visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Outlook

1-(4-Methoxyphenyl)-1-methylurea is more than just a chemical; it is a validated starting point for innovation in drug discovery. Its inherent properties—a potent hydrogen bonding motif combined with favorable pharmacokinetic-modulating groups—make it a high-value precursor for a multitude of therapeutic targets. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize, elaborate, and evaluate novel drug candidates derived from this versatile scaffold. As our understanding of disease biology deepens, the intelligent application of such privileged structures will continue to be a critical driver of success in developing safe and effective medicines.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. Available at: [Link]

  • A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Available at: [Link]

  • 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Chemsrc. Available at: [Link]

  • Synthesis and Biological Activities of (R)- and (S)-N-(4-methoxy-phenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride as Potent Cytotoxic Antitubulin Agents. National Center for Biotechnology Information. Available at: [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. Available at: [Link]

  • [(4-Methoxyphenyl)methyl]urea. PubChem. Available at: [Link]

  • Therapeutic target database update 2016: enriched resource for bench to clinical drug target and targeted pathway information. ScienceOpen. Available at: [Link]

Sources

Application

Application Notes and Protocols for Phenylurea-Based Herbicides in Agrochemical Formulations

A Senior Application Scientist's Guide for Researchers and Formulation Chemists Disclaimer: The compound "1-(4-Methoxyphenyl)-1-methylurea" is not found as a widely registered or documented active ingredient in agrochemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Formulation Chemists

Disclaimer: The compound "1-(4-Methoxyphenyl)-1-methylurea" is not found as a widely registered or documented active ingredient in agrochemical literature. Therefore, this guide will focus on the broader class of phenylurea herbicides, a significant group of agricultural chemicals. The principles, protocols, and formulations discussed herein are based on established knowledge of this class and utilize well-documented examples such as Metoxuron and Diuron to provide scientifically grounded and actionable information for research and development professionals.

Introduction: The Role and Mechanism of Phenylurea Herbicides

Phenylurea herbicides are a cornerstone of modern agriculture, providing effective pre- and post-emergence control of a wide spectrum of annual grasses and broad-leaved weeds.[1][2] Their primary mode of action is the inhibition of photosynthesis at the Photosystem II (PSII) level.[1][3][4] Specifically, they bind to the D1 protein of the PSII complex, blocking the electron transfer between the primary and secondary electron acceptors (QA and QB).[4] This disruption of the electron transport chain halts ATP production, leading to the generation of reactive oxygen species and subsequent lipid peroxidation, membrane damage, and ultimately, plant death.[1]

The general structure of phenylurea herbicides consists of a phenyl ring and a urea moiety, with various substitutions on both that determine their herbicidal activity, selectivity, and environmental fate.[3][5]

Physicochemical Properties and Formulation Considerations

The formulation of a phenylurea herbicide is critical to its efficacy, stability, and ease of application. Key physicochemical properties that influence formulation choices include solubility, melting point, and stability.

PropertyTypical Range for PhenylureasFormulation Implications
Water Solubility Generally low to moderately soluble[6][7]Low water solubility often necessitates formulation as suspension concentrates (SC), wettable powders (WP), or water-dispersible granules (WG). Emulsifiable concentrates (EC) may be possible with appropriate solvent systems.
Melting Point Varies widely depending on the specific compound.A high melting point is suitable for solid formulations like WP and WG. Lower melting point compounds might be more amenable to liquid formulations.
Stability Generally stable under neutral conditions; can be susceptible to hydrolysis under acidic or alkaline conditions and photodegradation.[3]Formulations should be buffered to a neutral pH to prevent degradation of the active ingredient. The addition of UV protectants can be considered for formulations intended for foliar application to mitigate photodegradation. Shelf-life studies under various temperature and humidity conditions are essential to ensure formulation stability.

Key Agrochemical Formulations for Phenylurea Herbicides

The choice of formulation depends on the target weeds, crop, application equipment, and environmental conditions.

Suspension Concentrates (SC)

Suspension concentrates are a popular choice for water-insoluble active ingredients like many phenylureas. They consist of a stable dispersion of the finely milled solid active ingredient in water.

Protocol for Laboratory-Scale SC Formulation Development:

  • Milling: Create a slurry of the technical-grade phenylurea active ingredient (e.g., 40-50% w/w), a wetting agent (e.g., a lignosulfonate or an alkylnaphthalene sulfonate), a dispersing agent (e.g., a polymeric surfactant), and water. Mill this slurry in a bead mill to achieve a particle size of d(90) < 10 µm. The small particle size is crucial for preventing settling and ensuring good suspensibility.

  • Addition of Formulation Adjuvants: To the milled slurry, add an antifreeze agent (e.g., propylene glycol), a biocide to prevent microbial growth, and an antifoaming agent.

  • Thickening: Incorporate a rheology modifier (e.g., xanthan gum or a synthetic clay) to create a stable, yet pourable, formulation that prevents sedimentation of the active ingredient particles.

  • Quality Control: Evaluate the final formulation for viscosity, suspensibility (CIPAC method MT 161), particle size distribution, and storage stability at elevated temperatures (e.g., 54°C for 14 days).

Wettable Powders (WP)

Wettable powders are finely divided solid formulations that are mixed with water to form a sprayable suspension.

Protocol for Laboratory-Scale WP Formulation Development:

  • Blending: Dry blend the technical-grade phenylurea active ingredient (e.g., 70-80% w/w) with a wetting agent (e.g., a sodium lauryl sulfate), a dispersing agent (e.g., a naphthalene sulfonate condensate), and an inert carrier (e.g., kaolin or silica).

  • Milling: Air-mill the blended powder to a fine particle size (e.g., d(90) < 20 µm) to ensure good wettability and suspensibility.

  • Quality Control: Test the formulation for wettability (CIPAC method MT 53.3), suspensibility (CIPAC method MT 15), and dustiness.

Application Protocols for Efficacy and Crop Safety Evaluation

The following protocols are designed for greenhouse and small-plot field trials to assess the performance of new phenylurea herbicide formulations.

Greenhouse Pot Bioassay for Herbicidal Efficacy

Objective: To determine the dose-response of target weed species to a phenylurea herbicide formulation.

Materials:

  • Seeds of target weed species (e.g., annual bluegrass, common chickweed).

  • Pots (10-15 cm diameter) with a standardized potting mix.

  • Phenylurea herbicide formulation.

  • Calibrated laboratory sprayer.

  • Greenhouse with controlled environmental conditions.

Procedure:

  • Plant Propagation: Sow weed seeds in pots and grow them to the 2-4 true leaf stage.

  • Herbicide Dilution: Prepare a series of dilutions of the herbicide formulation in water to achieve a range of application rates (e.g., 0.25x, 0.5x, 1x, 2x, and 4x the anticipated field rate). Include a control group treated with water only.

  • Application: Evenly apply the herbicide solutions to the foliage of the weeds using a calibrated sprayer.

  • Evaluation: Assess weed control visually at 7, 14, and 21 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete kill).

  • Data Analysis: Calculate the GR50 (the herbicide rate that causes a 50% reduction in plant growth) using probit or log-logistic analysis.

Field Trial Protocol for Crop Selectivity

Objective: To evaluate the tolerance of a specific crop to a phenylurea herbicide formulation under field conditions.

Procedure:

  • Site Selection: Choose a field with uniform soil type and low weed pressure.

  • Plot Design: Establish a randomized complete block design with at least four replications. Plot sizes should be adequate for representative crop growth and assessment (e.g., 3m x 6m).

  • Application: Apply the herbicide formulation at 1x and 2x the proposed label rate at the appropriate crop growth stage (pre-emergence or post-emergence). Include an untreated control.

  • Crop Injury Assessment: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

  • Yield Data: At crop maturity, harvest the plots and determine the yield.

  • Statistical Analysis: Analyze the crop injury and yield data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the herbicide treatments and the untreated control.

Analytical Methods for Quality Control and Residue Analysis

Accurate and sensitive analytical methods are essential for ensuring the quality of agrochemical formulations and for monitoring herbicide residues in environmental samples. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of phenylurea herbicides.[6][8][9]

HPLC-UV Method for Quantification in Formulations

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile phase: Acetonitrile and water gradient.

  • Detector wavelength: 240-250 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of the analytical standard of the phenylurea herbicide in a suitable solvent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a portion of the formulation and dissolve it in the mobile phase or a suitable solvent to a known volume.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve from the peak areas of the standards and determine the concentration of the active ingredient in the sample.

Visualizations

Mechanism of Action: Photosystem II Inhibition

PSII_Inhibition cluster_PSII Photosystem II (PSII) Complex cluster_ETC Electron Transport Chain P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB e- Plastoquinone Plastoquinone Pool QB->Plastoquinone e- Phenylurea Phenylurea Herbicide Phenylurea->QB Binding & Inhibition Light Light Energy Light->P680 Excitation

Caption: Inhibition of electron transport in Photosystem II by a phenylurea herbicide.

Workflow for Suspension Concentrate Formulation Development

SC_Formulation_Workflow start Start: Technical Active Ingredient milling Wet Milling (Bead Mill) start->milling Slurry with wetting/ dispersing agents additives Addition of Adjuvants (Antifreeze, Biocide, Antifoam) milling->additives thickening Rheology Modification (Xanthan Gum) additives->thickening qc Quality Control (Viscosity, Particle Size, Stability) thickening->qc qc->milling Fail end Final SC Formulation qc->end Pass

Caption: A typical workflow for developing a suspension concentrate (SC) formulation.

References

  • ResearchGate. (n.d.). Phenylurea Herbicides. Retrieved from [Link]

  • The World of Protozoa, Rotifera, Nematoda and Oligochaeta. (n.d.). Phenylurea herbicides. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroxuron. Retrieved from [Link]

  • ACS Publications. (n.d.). Controlled Release of Phenylurea Herbicides from a Lignin Matrix: Release Kinetics and Modification with Urea. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled ....
  • LCGC International. (2012, March 1). Determination of Phenylurea Herbicides in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

  • AERU. (2025, August 6). 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and formulas of phenylurea herbicides. Retrieved from [Link]

  • PMC. (2021, September 10). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Retrieved from [Link]

  • ResearchGate. (2026, March 21). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Retrieved from [Link]

  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]

  • PubChem. (n.d.). Metoxuron. Retrieved from [Link]

  • PubMed. (2000, September 15). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved from [Link]

  • AERU - University of Hertfordshire. (2026, February 27). Metobromuron (Ref: C 3216). Retrieved from [Link]

  • Regulations.gov. (2025, June 14). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. Retrieved from [Link]

  • USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Retrieved from [Link]

  • PubChem. (n.d.). [(4-Methoxyphenyl)methyl]urea. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Bromo-3-chlorophenyl)-3-methoxy-3-methylurea (chlorbromuron). Retrieved from [Link]

  • ResearchGate. (n.d.). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Retrieved from [Link]

  • EPA. (n.d.). N-Nitroso-n-methylurea. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Dimethylurea – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). Retrieved from [Link]

  • IDEALS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Sol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Amidation Synthesis of 1-(4-Methoxyphenyl)-1-methylurea

Introduction: The Significance of Substituted Ureas and the Advancement of Catalytic Amidation Substituted ureas, such as 1-(4-Methoxyphenyl)-1-methylurea, are pivotal structural motifs in a vast array of biologically ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Ureas and the Advancement of Catalytic Amidation

Substituted ureas, such as 1-(4-Methoxyphenyl)-1-methylurea, are pivotal structural motifs in a vast array of biologically active compounds and functional materials. Their applications span from pharmaceuticals, where they act as enzyme inhibitors and receptor antagonists, to agrochemicals and polymer science.[1] Traditionally, the synthesis of these valuable compounds has relied on methods involving hazardous reagents like phosgene and isocyanates, which pose significant safety and environmental concerns.[2]

The evolution of catalytic amidation techniques represents a paradigm shift towards greener, more efficient, and atom-economical synthetic routes. These modern approaches often utilize readily available starting materials and milder reaction conditions, minimizing waste and enhancing safety. This guide provides a comprehensive overview and detailed protocols for the catalytic synthesis of 1-(4-Methoxyphenyl)-1-methylurea, tailored for researchers, scientists, and professionals in drug development.

Scientific Rationale and Mechanistic Insights

The direct catalytic amidation for urea synthesis typically involves the coupling of amines with a carbonyl source. The core principle lies in the activation of the carbonyl group or the amine to facilitate the formation of the robust urea bond. Several catalytic systems have been developed, each with distinct mechanisms and advantages.

Boronic Acid Catalysis: A Mild and Efficient Approach

Boronic acids have emerged as highly effective catalysts for direct amidation reactions.[3][4] The catalytic cycle is believed to proceed through the formation of an acylborate intermediate, which activates the carbonyl source for nucleophilic attack by the amine.

Proposed Catalytic Cycle with Boronic Acid:

Boronic Acid Catalyzed Amidation Carboxylic_Acid_or_CO_source R-COOH or CO Source Acylborate_Intermediate Acylborate Intermediate Carboxylic_Acid_or_CO_source->Acylborate_Intermediate + Boronic Acid - H₂O Boronic_Acid ArB(OH)₂ Tetrahedral_Intermediate Tetrahedral Intermediate Acylborate_Intermediate->Tetrahedral_Intermediate + Amine Amine R'R''NH (p-Anisidine & Methylamine) Urea_Product 1-(4-Methoxyphenyl)-1-methylurea Tetrahedral_Intermediate->Urea_Product - Boronic Acid Water H₂O Tetrahedral_Intermediate->Water

Caption: Proposed catalytic cycle for boronic acid-catalyzed amidation.

This method is advantageous due to the low toxicity and ready availability of boronic acid catalysts. The reaction often proceeds under relatively mild conditions, and the removal of water can drive the equilibrium towards product formation.[5]

Transition Metal Catalysis: Versatility in Urea Synthesis

Transition metal complexes, particularly those of palladium, copper, and ruthenium, have been extensively explored for catalytic urea synthesis.[2] These catalysts can facilitate the oxidative carbonylation of amines or the coupling of amines with CO surrogates.[2]

Generalized Transition Metal-Catalyzed Urea Synthesis:

Transition_Metal_Catalysis cluster_0 Catalytic Cycle Catalyst [M] Catalyst Amine_Coordination Amine Coordination Catalyst->Amine_Coordination + Amine Oxidative_Addition Oxidative Addition (CO or CO surrogate) Amine_Coordination->Oxidative_Addition Carbamoyl_Intermediate Carbamoyl Intermediate Oxidative_Addition->Carbamoyl_Intermediate Reductive_Elimination Reductive Elimination Carbamoyl_Intermediate->Reductive_Elimination + Second Amine Reductive_Elimination->Catalyst + Urea Product Urea Reductive_Elimination->Product Starting_Materials Amines + CO Source Starting_Materials->Catalyst

Caption: Generalized pathway for transition metal-catalyzed urea synthesis.

The choice of metal, ligand, and reaction conditions can be tuned to achieve high selectivity and yield for the desired urea product. For instance, ruthenium pincer complexes have been shown to catalyze urea synthesis through N-H activation of amines.[6]

Experimental Protocols

Safety Precautions: Working with amines and isocyanate precursors requires strict safety measures. Always work in a well-ventilated fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[9][10] In case of inhalation, move to fresh air and seek medical attention.[10] Contaminated clothing should be removed and washed before reuse.[10]

Protocol 1: Boronic Acid-Catalyzed Synthesis of 1-(4-Methoxyphenyl)-1-methylurea from N-methyl-p-anisidine and a Carbonyl Source

This protocol describes a direct amidation approach using a boronic acid catalyst.

Materials:

  • N-methyl-p-anisidine

  • Urea (as a carbonyl source)

  • Phenylboronic acid (catalyst)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (drying agent)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add N-methyl-p-anisidine (1.0 eq), urea (1.2 eq), and phenylboronic acid (0.1 eq).

  • Solvent Addition: Add toluene to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Purification:

    • Filter the reaction mixture to remove any insoluble material.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table:

ParameterValue
Starting Amine N-methyl-p-anisidine
Carbonyl Source Urea
Catalyst Phenylboronic acid
Catalyst Loading 10 mol%
Solvent Toluene
Temperature Reflux (~110 °C)
Typical Yield 70-90%
Protocol 2: Two-Step Synthesis via an Isocyanate Intermediate

This protocol involves the in situ generation of an isocyanate from 4-methoxyaniline, followed by reaction with methylamine.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Triphosgene or a similar phosgene equivalent

  • Triethylamine (base)

  • Methylamine solution (e.g., in THF or water)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Standard laboratory glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

Step 1: In situ Generation of 4-methoxyphenyl isocyanate

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and an inert gas inlet, dissolve 4-methoxyaniline (1.0 eq) in anhydrous DCM or THF.

  • Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Phosgene Equivalent Addition: Dissolve triphosgene (0.4 eq) in anhydrous DCM or THF and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes. Caution: Triphosgene is toxic and moisture-sensitive. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the formation of the isocyanate by IR spectroscopy (a strong absorption band around 2250-2275 cm⁻¹).

Step 2: Reaction with Methylamine

  • Amine Addition: Cool the reaction mixture containing the in situ generated isocyanate back to 0 °C.

  • Reaction: Slowly add a solution of methylamine (1.2 eq) to the reaction mixture.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC/HPLC analysis indicates the complete consumption of the isocyanate.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

  • Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary Table:

ParameterValue
Starting Amine 4-methoxyaniline
Carbonylating Agent Triphosgene
Second Amine Methylamine
Base Triethylamine
Solvent Anhydrous DCM or THF
Temperature 0 °C to Room Temperature
Typical Yield 75-95%

Analytical Characterization

Accurate characterization of the final product is crucial. A combination of spectroscopic and chromatographic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and purity assessment.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: Useful for identifying the characteristic urea carbonyl stretch (typically around 1630-1680 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. HPLC is a highly specific method for urea analysis.[11][12]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Inactive catalyst; presence of water in the reaction; insufficient reaction time or temperature.Use a fresh batch of catalyst; ensure all reagents and solvents are anhydrous; optimize reaction time and temperature.
Formation of Side Products Undesired side reactions (e.g., self-condensation of amines); decomposition of starting materials or product.Lower the reaction temperature; use a more selective catalyst; adjust the stoichiometry of reactants.
Difficulty in Product Purification Co-elution of impurities with the product.Optimize the mobile phase for column chromatography; consider recrystallization from a different solvent system.

Conclusion

The catalytic amidation techniques presented here offer efficient and safer alternatives for the synthesis of 1-(4-Methoxyphenyl)-1-methylurea. The choice between a direct boronic acid-catalyzed approach and a two-step method via an isocyanate intermediate will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently and effectively produce this valuable substituted urea for their research and development needs.

References

  • Safe Work Australia. (n.d.). Guide to Handling Isocyanates. Retrieved from [Link]

  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

  • Safe Use of Di-Isocyanates. (n.d.). Retrieved from [Link]

  • CDPH. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

  • HSE. (2026, January 12). Construction hazardous substances: Isocyanates. Retrieved from [Link]

  • Pasha, M. A., & Jayashankara, V. P. (2007). Efficient Synthesis of N,N'-Disubstituted Ureas/Thioureas Catalyzed by Iodine.
  • Fujita, S.-i., Bhanage, B. M., & Arai, M. (2002). Synthesis of N,N′-Disubstituted Urea from Ethylene Carbonate and Amine Using CaO. Chemistry Letters, 31(1), 104-105.
  • Wills, M. (n.d.). Catalytic Amidation Guide. Retrieved from [Link]

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 11(43), 26649-26653.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). 5-Methoxy-2-iodophenylboronic Acid (MIBA): A Kinetically Very Active Catalyst for Direct Amidation at Room Temperature. The Journal of Organic Chemistry, 77(18), 8386–8400.
  • Bandichhor, R., et al. (2012).
  • Analysis of Urea. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amidation. Retrieved from [Link]

  • Diaz, D. J., Darko, A. K., & McElwee-White, L. (2007). Transition metal-catalyzed oxidative carbonylation of amines to ureas. European Journal of Organic Chemistry, 2007(29), 4453-4465.
  • Pop, A., et al. (2022). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank, 2023(1), M1531.
  • Al-Zoubi, R. M., et al. (2016). Mechanistic insights into boron-catalysed direct amidation reactions. Organic & Biomolecular Chemistry, 14(34), 8117-8126.
  • Iwai, T., et al. (2020). Development of boronic acid catalysts for direct amidation of aromatic carboxylic acids using fluorescence-based screening. Organic & Biomolecular Chemistry, 18(30), 5867-5872.
  • Francis, P. S., et al. (2002). Analytical methodology for the determination of urea: Current practice and future trends. TrAC Trends in Analytical Chemistry, 21(5), 389-400.
  • Hynes, M. J., et al. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Food Additives & Contaminants: Part A, 36(10), 1491-1502.
  • Reddy, K. U. M., Reddy, A. P., & Reddy, B. J. (2012). One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 1-4.
  • Bjerglund, K., Lindhardt, A. T., & Skrydstrup, T. (2012). Palladium-Catalyzed Carbonylative Synthesis of N-Benzoyl Ureas from Aryl Halides and Ureas Using a Solid CO Source. The Journal of Organic Chemistry, 77(8), 3793-3799.
  • Reddy, B. S., et al. (2017). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF SOME NOVEL N,N′-DISUBSTITUTED UREA DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 7(3), 421-427.
  • Vinogradova, E. V., Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas. Journal of the American Chemical Society, 134(27), 11132-11135.
  • Das, S., et al. (2017). Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. The Journal of Organic Chemistry, 83(1), 323-331.
  • Khusnitdinov, R. I., et al. (2018). (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. Russian Journal of General Chemistry, 88(10), 2217-2223.
  • Zhang, Y., et al. (2017). Ruthenium-Catalyzed Urea Synthesis by N–H Activation of Amines. Inorganic Chemistry, 56(12), 6837-6844.

Sources

Application

Elucidating the Molecular Fragmentation of 1-(4-Methoxyphenyl)-1-methylurea: An Application Note on Mass Spectrometry Pathways

Introduction 1-(4-Methoxyphenyl)-1-methylurea is a disubstituted urea derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its behavior under mass spectrome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(4-Methoxyphenyl)-1-methylurea is a disubstituted urea derivative with potential applications in pharmaceutical and materials science research. A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural confirmation, and for metabolic or degradation studies. This application note provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathways of 1-(4-Methoxyphenyl)-1-methylurea. By examining the fragmentation patterns of its constituent functional groups—the methoxyphenyl moiety and the N-methylurea core—we can construct a predictive fragmentation map. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Proposed Fragmentation Pathways

The fragmentation of 1-(4-Methoxyphenyl)-1-methylurea in a mass spectrometer is anticipated to proceed through several key pathways, primarily involving cleavages around the urea bridge and within the methoxyphenyl group. The stability of the resulting carbocations and radical cations is the driving force for these fragmentations.

A primary and highly characteristic fragmentation route for disubstituted ureas involves the cleavage of the C-N bond.[1][2] This can occur on either side of the carbonyl group.

Pathway A: Cleavage of the N(aryl)-C(carbonyl) bond

This cleavage results in the formation of the 4-methoxyphenylaminium radical cation and a neutral methylisocyanate molecule. The 4-methoxyphenylaminium radical cation can then undergo further fragmentation.

Pathway B: Cleavage of the N(methyl)-C(carbonyl) bond

This alternative cleavage would lead to the formation of a 4-methoxyphenylisocyanate radical cation and methylamine.

Fragmentation of the Methoxyphenyl Moiety

The methoxyphenyl group itself is prone to characteristic fragmentations. A common fragmentation of anisole and its derivatives involves the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of a neutral carbon monoxide (CO) molecule.[3] In the context of 1-(4-Methoxyphenyl)-1-methylurea, this can occur from the molecular ion or from fragments containing the methoxyphenyl group.

Another significant fragmentation pathway for methoxy-substituted aromatic compounds involves the formation of a stable tropylium-like ion.[4]

The following Graphviz diagrams illustrate the proposed major fragmentation pathways.

fragmentation_pathway M 1-(4-Methoxyphenyl)-1-methylurea [M]⁺˙ m/z 180 F1 4-Methoxyphenylaminium radical cation m/z 123 M->F1 - CH₃NCO F2 4-Methoxyphenylisocyanate radical cation m/z 149 M->F2 - CH₃NH₂ F3 Loss of CH₃• m/z 165 M->F3 - CH₃• F5 Tropylium-like ion m/z 91 F1->F5 Rearrangement F6 Loss of HNCO from F1 m/z 80 F1->F6 - HNCO F4 Loss of CO from F3 m/z 137 F3->F4 - CO experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve 1 mg in 1 mL solvent dilute Dilute to 1-10 µg/mL dissolve->dilute inject Inject 1 µL into GC-MS dilute->inject acquire Acquire TIC and Mass Spectra inject->acquire identify Identify Molecular and Fragment Ions acquire->identify compare Compare with Proposed Pathways identify->compare

Sources

Method

Application Note: Preparation and Certification of 1-(4-Methoxyphenyl)-1-methylurea Analytical Reference Standards

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note Introduction & Scientific Rationale In pharmaceuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Application Note

Introduction & Scientific Rationale

In pharmaceutical development and agrochemical residue analysis, the accurate quantification of active pharmaceutical ingredients (APIs), metabolites, and degradation products relies entirely on the quality of the analytical reference standards used. 1-(4-Methoxyphenyl)-1-methylurea (CAS No. 302896-...) is a critical structural motif and potential metabolite associated with substituted urea derivatives[1].

To utilize this compound as a primary calibrator, it must be synthesized to a high degree of purity and certified under conditions that comply with ISO 17034 guidelines[2]. This application note details a highly reproducible, self-validating synthetic protocol for 1-(4-methoxyphenyl)-1-methylurea, followed by a rigorous analytical certification workflow utilizing High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) to establish absolute metrological traceability to the International System of Units (SI)[3].

Chemical Identification

Table 1: Physicochemical Properties

ParameterSpecification
Chemical Name 1-(4-Methoxyphenyl)-1-methylurea
Synonyms N-(4-Methoxyphenyl)-N-methylurea; 1-Methyl-1-(4-methoxyphenyl)urea
Molecular Formula C9H12N2O2
Molecular Weight 180.21 g/mol
Structure 4-MeO-C6H4-N(CH3)-C(=O)NH2

Synthetic Methodology & Causality

Mechanistic Insights

The synthesis of 1-aryl-1-alkylureas is classically achieved by reacting the corresponding secondary amine with cyanic acid[4]. Because cyanic acid (HNCO) is highly volatile and prone to polymerization, it is generated in situ by the protonation of potassium cyanate (KOCN) in a mildly acidic medium.

Causality in Reagent Selection: Aqueous acetic acid is deliberately chosen as the reaction medium. As a weak acid, it provides a sufficient proton concentration to generate HNCO from KOCN without completely protonating the starting material, N-methyl-p-anisidine. If a strong mineral acid were used in excess, the secondary amine would be fully converted to its non-nucleophilic ammonium salt, halting the reaction. The free amine nucleophilically attacks the electrophilic carbon of the in situ generated cyanic acid, yielding the target urea.

Step-by-Step Synthesis Protocol

Caution: Perform all steps in a well-ventilated fume hood. Potassium cyanate is harmful if swallowed.

  • Precursor Dissolution: Dissolve 10.0 mmol (1.37 g) of N-methyl-p-anisidine in 15 mL of glacial acetic acid and 5 mL of deionized water in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • In Situ Generation: Cool the reaction mixture to 10 °C using an ice-water bath. Slowly add 15.0 mmol (1.22 g) of potassium cyanate (KOCN) in small portions over 15 minutes to prevent excessive thermal spikes and control the release of HNCO.

  • Nucleophilic Addition: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 to 6 hours.

  • In-Process Control (IPC) - Self-Validation: Sample 10 µL of the reaction mixture, dilute in 1 mL of methanol, and analyze via TLC (Silica gel, EtOAc/Hexane 1:1) or rapid LC-MS. The reaction is deemed complete when the precursor spot/peak is entirely consumed.

  • Quenching & Precipitation: Pour the reaction mixture into 50 mL of ice-cold deionized water while stirring vigorously. The crude 1-(4-methoxyphenyl)-1-methylurea will precipitate as a white to off-white solid.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 x 20 mL of cold deionized water to remove residual acetic acid and inorganic salts (KCl).

  • Purification (Recrystallization): Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add hot deionized water until the solution becomes faintly turbid, then allow it to cool slowly to room temperature, followed by chilling at 4 °C overnight. Filter the purified crystals and dry in vacuo at 45 °C for 24 hours. Expected yield: 75-85%.

Synthetic Workflow Diagram

Synthesis A N-Methyl-p-anisidine (Precursor) E Crude 1-(4-Methoxyphenyl) -1-methylurea A->E Nucleophilic Attack B Potassium Cyanate (KOCN) D Cyanic Acid (HNCO) In Situ Intermediate B->D Protonation C Acetic Acid / H2O (Solvent/Catalyst) C->D D->E F Recrystallization (EtOH/H2O) E->F Purification G Pure Reference Standard (>99.5%) F->G Final Yield

Figure 1: Synthetic workflow for 1-(4-methoxyphenyl)-1-methylurea utilizing in situ cyanic acid generation.

Analytical Certification Protocol (ISO 17034 Alignment)

To classify the synthesized material as a Certified Reference Material (CRM), it must undergo orthogonal testing. Chromatographic techniques provide relative purity, while qNMR provides absolute mass fraction purity[2].

Structural Elucidation (Identity)

The identity of the compound must be unambiguously confirmed using High-Resolution Mass Spectrometry (HRMS) and NMR.

Table 2: Expected 1H and 13C NMR Assignments (in DMSO-d6)

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
1H 3.10Singlet3HN-CH3
1H 3.75Singlet3HO-CH3
1H 5.80Broad Singlet2HNH2 (Urea)
1H 6.95Doublet (J=8.8 Hz)2HAromatic (C3, C5)
1H 7.20Doublet (J=8.8 Hz)2HAromatic (C2, C6)
13C 37.5--N-CH3
13C 55.4--O-CH3
13C 114.5, 128.2--Aromatic CH
13C 136.8, 158.1--Aromatic C-N, C-O
13C 159.5--C=O (Urea)
Chromatographic Purity (HPLC-DAD)

Determine the relative area percent purity using a Diode-Array Detector (DAD) to ensure no co-eluting UV-active impurities are present.

Table 3: HPLC-DAD Method Parameters

ParameterSetting
Column C18, 150 x 4.6 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-12 min: 10% -> 90% B; 12-15 min: 90% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 280 nm
Injection Volume 5 µL (Sample concentration: 1 mg/mL in MeOH)
Absolute Purity via Quantitative NMR (qNMR)

While HPLC confirms the absence of organic impurities, it is blind to inorganic salts and water. qNMR is an SI-traceable primary ratio measurement procedure[3].

qNMR Protocol:

  • Accurately weigh ~10 mg of the synthesized 1-(4-methoxyphenyl)-1-methylurea and ~5 mg of an internal standard (e.g., NIST SRM Traceable Maleic Acid or Dimethyl Sulfone) using a microbalance (d = 0.001 mg).

  • Dissolve the mixture in 0.6 mL of DMSO-d6.

  • Acquire the 1H NMR spectrum with a long relaxation delay (D1 ≥ 30 s) to ensure complete relaxation of all nuclei.

  • Calculate the absolute mass fraction using the ratio of the integrated areas of the analyte's N-CH3 signal (3.10 ppm) against the internal standard's reference signal.

Certification Workflow Diagram

Certification cluster_0 Structural Elucidation cluster_1 Absolute Purity Assessment (ISO 17034) Start Purified Compound (Batch >99.5% by UV) NMR 1H & 13C NMR (Connectivity) Start->NMR HRMS HRMS (ESI+) (Exact Mass) Start->HRMS HPLC HPLC-DAD (Chromatographic Purity) Start->HPLC qNMR 1H qNMR (Mass Fraction Purity) Start->qNMR KF Karl Fischer (Water Content) Start->KF Final Certified Reference Material (CRM) with CoA NMR->Final HRMS->Final HPLC->Final qNMR->Final KF->Final

Figure 2: Orthogonal analytical certification pathway required to establish a compound as an ISO 17034 compliant reference standard.

Storage and Handling

Once certified, the reference standard must be stored in amber glass vials with PTFE-lined caps to prevent photodegradation and moisture ingress. Store desiccated at 2–8 °C. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which would invalidate the qNMR-derived absolute mass fraction.

References

  • Stenutz.eu. "2-(2-hydroxyethylamino)benzamide - Stenutz: CAS RN: [88267-61-2]... 1-(4-methoxyphenyl)-1-methylurea." Accessed March 28, 2026. [Link]

  • Google Patents. "US5661153A - 1-arylpyrimidine derivatives and pharmaceutical use thereof." Accessed March 28, 2026.
  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Separations, January 18, 2021. Accessed March 28, 2026.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Analysis of 1-(4-Methoxyphenyl)-1-methylurea by GC-MS

Welcome to the technical support guide for the analysis of 1-(4-Methoxyphenyl)-1-methylurea. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 1-(4-Methoxyphenyl)-1-methylurea. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of this and structurally similar compounds by Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides in-depth troubleshooting, scientifically grounded protocols, and alternative strategies to ensure data integrity and analytical success.

Section 1: Understanding the Challenge - The Degradation Pathway

Q1: Why is 1-(4-Methoxyphenyl)-1-methylurea prone to degradation in a GC-MS system?

A1: The primary challenge in analyzing 1-(4-Methoxyphenyl)-1-methylurea and other substituted phenylureas by GC-MS is their inherent thermal lability.[1][2] The molecular structure contains a urea linkage (N-CO-N) which is susceptible to cleavage at the high temperatures typically used in a standard GC inlet (250-300°C).[3]

Causality: The high temperature of a conventional split/splitless injector provides the necessary activation energy to break the C-N bond within the urea moiety. This is not a simple vaporization process but a chemical decomposition. The molecule fragments into more stable, volatile components, primarily 4-methoxyphenyl isocyanate and methylamine. Consequently, instead of detecting the parent compound, your chromatogram will likely show a significant peak for the isocyanate degradant, leading to inaccurate quantification and misinterpretation of results.[4]

Caption: Thermal degradation of 1-(4-Methoxyphenyl)-1-methylurea in a hot GC inlet.

Section 2: Troubleshooting Common GC-MS Issues

Q2: My chromatogram shows a large peak for 4-methoxyphenyl isocyanate but little to no peak for the parent analyte. What is happening?

A2: This is the classic symptom of thermal degradation in the GC inlet. The injector temperature is too high, causing near-complete decomposition of your target analyte before it even reaches the analytical column.[5]

Q3: The peak for my target analyte is present but shows poor shape (broadening, tailing) and my results are not reproducible. Could this be related to degradation?

A3: Yes. Inconsistent or partial degradation can lead to these issues. While some of the analyte may survive the injection, a portion of it degrades. This process can be inconsistent from injection to injection, causing poor reproducibility. Peak tailing can also occur if the degradation is happening on active sites within the liner or column, not just due to heat.

Q4: My calibration curve is non-linear, especially at higher concentrations. Why?

A4: This is often due to the degradation process being concentration-dependent or saturation of active sites in the inlet. At low concentrations, a consistent fraction of the analyte might degrade. As concentration increases, the dynamics of this degradation can change, leading to a non-proportional response and a non-linear curve.

Section 3: Proactive Strategies for Preventing Thermal Degradation

Successfully analyzing thermally labile compounds requires a shift in approach from standard "hot injection" GC methods. The goal is to introduce the compound onto the column while minimizing thermal stress.

Strategy 1: Optimize the GC Inlet Conditions

The GC inlet is the most critical zone for preventing degradation.[5] Your primary objective is to reduce both the temperature and the time your analyte spends in this heated zone.

Protocol 1: Minimizing Inlet Temperature and Residence Time

  • Lower the Inlet Temperature: Start with an inlet temperature of 150°C and inject a standard. Analyze the response for the parent compound and its degradation product. Increase the temperature in 10-20°C increments. The optimal temperature will be the lowest one that provides efficient volatilization of the analyte with minimal formation of the isocyanate degradant.

  • Use a Pulsed Splitless Injection: This mode increases the inlet pressure at the beginning of the injection, pushing the sample onto the column faster and reducing its residence time in the hot inlet.

  • Increase Carrier Gas Flow Rate: Higher flow rates reduce the time the analyte spends in the inlet and column, decreasing the opportunity for thermal breakdown.

  • Use an Inert Liner: Active sites on standard glass liners can catalyze degradation. Use a deactivated, inert liner (e.g., Siltek®, Agilent Ultra Inert). Avoid using glass wool, as it provides a large, often active, surface area.[5]

Table 1: Comparison of Standard vs. Optimized Inlet Parameters

ParameterStandard Hot SplitlessOptimized for Labile CompoundsRationale
Inlet Temperature 250 - 280°C150 - 200°CReduces thermal energy available for decomposition.
Injection Mode SplitlessPulsed SplitlessDecreases analyte residence time in the hot inlet.
Liner Type Standard Glass w/ WoolDeactivated, TaperedMinimizes active sites that can catalyze degradation.
Carrier Gas Flow 1.0 - 1.2 mL/min1.5 - 2.0 mL/minReduces transit time through the heated zones.
Strategy 2: Employ Advanced Injection Techniques

For highly sensitive compounds, modifying a standard inlet may not be sufficient. Specialized inlets are designed specifically for this challenge.

Protocol 2: Using a Programmable Temperature Vaporizer (PTV) or Cool On-Column (COC) Inlet

These techniques introduce the sample into a cool environment, which is then heated in a controlled manner to transfer the analyte to the column.[3][6][7]

  • Cool On-Column (COC) Injection: This is the most gentle technique. The sample is injected directly into the front of the column at a low temperature, completely avoiding a hot vaporization chamber.[8][9][10] This method is ideal for thermally labile compounds but can be less tolerant of non-volatile matrix components.[9][11]

  • Programmable Temperature Vaporizer (PTV) Inlet: A PTV inlet offers great flexibility. The sample is injected into a cool liner, and the solvent can be vented off at a low temperature. Afterward, the inlet is rapidly heated to transfer the analytes to the column. This minimizes analyte exposure to high temperatures and protects the column from involatile matrix components.[6][12][13]

Caption: Decision workflow for selecting the appropriate GC injection technique.

Strategy 3: Chemical Derivatization

If optimizing instrumental parameters is insufficient, you can chemically modify the analyte to increase its thermal stability.[14]

Protocol 3: Derivatization via Methylation

Derivatizing the labile N-H group on the urea can significantly increase its stability.[1] Methylation, for example, can create a more robust compound that is less prone to fragmentation in the GC inlet.[1]

  • Sample Preparation: Evaporate the sample extract containing the analyte to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a suitable methylation agent (e.g., iodomethane with a strong base like sodium hydride in an appropriate solvent like THF) to the dried sample. Note: These reagents are hazardous and must be handled with appropriate safety precautions in a fume hood.

  • Reaction: Gently heat the mixture (e.g., 60°C for 30 minutes) to facilitate the reaction.

  • Quenching & Extraction: Carefully quench the reaction and extract the derivatized analyte into a non-polar solvent suitable for GC injection.

  • Analysis: Analyze the derivatized product by GC-MS. The resulting compound will have a different mass and retention time, which must be confirmed with a derivatized standard.

This approach has been successfully used for other phenylurea herbicides to make them amenable to GC analysis.[15]

Section 4: Alternative Analytical Approaches

Q5: Are there non-GC methods suitable for this compound?

A5: Absolutely. For thermally labile and polar compounds like substituted ureas, Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred analytical technique.[2][16]

Why LC-MS is a Better Choice:

  • No High Temperatures: The entire separation and ionization process occurs at or near room temperature, completely eliminating the risk of thermal degradation.

  • Direct Analysis: No derivatization is required. The compound can be analyzed in its native form.

  • High Sensitivity and Selectivity: Modern LC-MS/MS systems provide excellent sensitivity and selectivity, making them ideal for complex matrices encountered in drug development and environmental analysis.

If you continue to face insurmountable challenges with GC-MS, transitioning to an LC-MS method is the most robust and reliable path forward.

References

  • Agilent Technologies. (n.d.). Cool on-column GC inlet, minimize thermal degradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of phenylurea herbicides from plants by GC/MS | Request PDF. Retrieved from [Link]

  • Phenomenex. (2025, June 17). GC Injection Techniques Guide. Retrieved from [Link]

  • Bailey, R., & Martin, J. W. (2007). Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. Journal of Agricultural and Food Chemistry, 55(4), 1183-1188. Retrieved from [Link]

  • Pang, G. F., Fan, C. L., Liu, Y. M., Cao, Y. Z., Zhang, J. J., & Li, Z. Y. (2002). Large-volume injection PTV-GC-MS analysis of polycyclic aromatic hydrocarbons in air and sediment samples. Bulletin of Environmental Contamination and Toxicology, 68(1), 108-115. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). Parts-per-Trillion Level Calibration of Semivolatiles Using LVI-PTV-GC/MSD Application. Retrieved from [Link]

  • Hennion, M. C., & Barceló, D. (1998). Determination of derivatized urea herbicides in water by solid-phase extraction, methylation and gas chromatography with a nitrogen–phosphorus detector. Analyst, 123(5), 943-947. Retrieved from [Link]

  • Agilent Technologies. (n.d.). PTV inlet for GC, different injection modes. Retrieved from [Link]

  • GL Sciences. (n.d.). 3-5 Cold-on-Column Injection Method | Technical Support. Retrieved from [Link]

  • Popp, P., Bauer, C., & Wennrich, L. (2001). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. Journal of Chromatography A, 938(1-2), 69-78. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). Agilent GC Replacement Parts - Other Inlet Supplies. Retrieved from [Link]

  • YouTube. (2025, October 3). MASTERING GAS CHROMATOGRAPH - COLD INJECTION METHOD. Retrieved from [Link]

  • Sumner, L. W., Mendes, P., & Dixon, R. A. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(418), 2155-2162. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Phenylurea Herbicides in Natural Waters at Concentrations below 1 ng L−1 Using Solid-Phase Extraction, Derivatization, and Solid-Phase Microextraction–Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). A Statistical Analysis of the Effects of Urease Pre-treatment on the Measurement of the Urinary Metabolome by Gas Chromatography-Mass Spectrometry. Metabolites, 1(1), 3-18. Retrieved from [Link]

  • Quan, Z., et al. (2010). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Journal of Chromatographic Science, 48(2), 140-144. Retrieved from [Link]

  • Lee, H. B., Peart, T. E., & Svoboda, M. L. (2006). Compliance analysis of phenylurea and related compounds in drinking water by liquid chromatography/electrospray ionization/mass spectrometry coupled with solid-phase extraction. Journal of AOAC International, 89(6), 1668-1676. Retrieved from [Link]

  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

  • Giatti, S., et al. (2018). Urine metabolome analysis by gas chromatography-mass spectrometry (GC-MS): Standardization and optimization of protocols for urea removal and short-term sample storage. Clinica Chimica Acta, 487, 148-155. Retrieved from [Link]

  • Klee, M. (2023, December 8). GC Solutions #35: Activity and Decomposition. Separation Science. Retrieved from [Link]

  • Veselý, V., & Lehotay, J. (1991). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Journal of Chromatography A, 543, 229-234. Retrieved from [Link]

  • Oxley, J. C., Smith, J. L., Naik, S., & Moran, J. (n.d.). Decomposition of Urea Nitrate. Scribd. Retrieved from [Link]

  • Chromatography Forum. (2009, June 11). urea analysis. Retrieved from [Link]

  • Brack, W., et al. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(31), 17216-17227. Retrieved from [Link]

  • E-Polymers. (2023). Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes. Semantic Scholar. Retrieved from [Link]

  • Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal degradation mechanisms of poly(urethane)s. Retrieved from [Link]

  • Forman Digital Repository. (2022, March 5). Thermal degradation kinetics and pyrolysis GC–MS study of curcumin. Retrieved from [Link]

Sources

Optimization

handling moisture sensitivity and storage stability of 1-(4-Methoxyphenyl)-1-methylurea

Welcome to the technical support resource for 1-(4-Methoxyphenyl)-1-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 1-(4-Methoxyphenyl)-1-methylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical guidance for handling and storing this compound. Our goal is to ensure the integrity of your experiments by addressing common challenges related to its moisture sensitivity and storage stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of 1-(4-Methoxyphenyl)-1-methylurea.

Q1: What are the key chemical properties of 1-(4-Methoxyphenyl)-1-methylurea?

1-(4-Methoxyphenyl)-1-methylurea is a solid, off-white compound.[1] Its structure, featuring a urea moiety, makes it susceptible to interactions with water.[2] While specific data for this compound is not extensively published, its urea backbone suggests a tendency for hygroscopicity, meaning it can absorb moisture from the atmosphere.[3][4]

Q2: What are the ideal storage conditions for 1-(4-Methoxyphenyl)-1-methylurea?

To ensure long-term stability, 1-(4-Methoxyphenyl)-1-methylurea should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6] Exposure to moisture and high temperatures should be minimized to prevent potential degradation. For long-term storage, maintaining a controlled, low-humidity environment is crucial.

Q3: Is 1-(4-Methoxyphenyl)-1-methylurea sensitive to moisture?

Yes, based on the general properties of ureas, it is expected to be moisture-sensitive.[3][7] Hygroscopic compounds can absorb ambient water, which may lead to physical changes like clumping and can potentially initiate chemical degradation through hydrolysis.[2]

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for 1-(4-Methoxyphenyl)-1-methylurea are not extensively documented, substituted ureas can be susceptible to hydrolysis, especially under acidic or basic conditions, which can cleave the urea bond.[8][9] The presence of moisture can facilitate this process. Degradation may also be accelerated by exposure to high temperatures.[10]

Q5: How should I handle 1-(4-Methoxyphenyl)-1-methylurea in the laboratory?

Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment such as safety glasses, gloves, and a lab coat.[1][11] Handling should be done in a well-ventilated area to avoid inhalation of any dust particles.[5] Avoid direct contact with skin and eyes.[12]

Q6: How can I assess the purity of my 1-(4-Methoxyphenyl)-1-methylurea sample?

The purity of 1-(4-Methoxyphenyl)-1-methylurea can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable methods for determining the purity of similar small molecules.[13] For identifying potential degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are highly effective.[14][15]

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and storage of 1-(4-Methoxyphenyl)-1-methylurea.

Problem Potential Cause Recommended Solution
Clumping or Caking of the Solid Exposure to ambient humidity leading to moisture absorption.Store the compound in a desiccator. If clumping has already occurred, gently break up the clumps before weighing, ensuring this is done in a low-humidity environment (e.g., a glove box).
Discoloration of the Compound Potential degradation due to prolonged exposure to light, air (oxidation), or elevated temperatures.Store the compound in an amber vial to protect from light and ensure the container is tightly sealed with an inert gas like argon or nitrogen if sensitivity to oxidation is suspected. Store at recommended cool temperatures.
Inconsistent Experimental Results This could be due to the use of a partially degraded or impure sample. The presence of moisture can also affect the accurate weighing of the compound.Re-evaluate the purity of your sample using an appropriate analytical method like HPLC or GC.[13] Ensure the compound is thoroughly dried before weighing for stock solution preparation.
Poor Solubility in a Non-Aqueous Solvent The compound may have absorbed water, which can reduce its solubility in certain organic solvents.Dry the sample under vacuum before attempting to dissolve it. Ensure the solvent used is anhydrous.
Troubleshooting Workflow for Stability Issues

The following diagram outlines a systematic approach to troubleshooting stability problems with 1-(4-Methoxyphenyl)-1-methylurea.

G start Start: Inconsistent Experimental Results check_storage Review Storage Conditions: - Tightly sealed? - Cool, dry place? start->check_storage storage_ok Storage OK? check_storage->storage_ok check_purity Assess Compound Purity: - HPLC, GC, or LC/MS analysis purity_ok Purity Meets Specification? check_purity->purity_ok observe_physical Observe Physical Appearance: - Clumping? - Discoloration? physical_ok Appearance Normal? observe_physical->physical_ok storage_ok->check_purity Yes remediate_storage Action: Store in Desiccator, Use Inert Gas Overlay storage_ok->remediate_storage No purity_ok->observe_physical Yes remediate_purity Action: Obtain New Batch of Compound purity_ok->remediate_purity No remediate_physical Action: Dry Under Vacuum, Store in Dark Container physical_ok->remediate_physical No end_good Proceed with Experiment physical_ok->end_good Yes remediate_storage->check_storage end_bad Contact Technical Support for Further Assistance remediate_purity->end_bad remediate_physical->check_purity

Caption: Troubleshooting workflow for stability issues.

Section 3: Experimental Protocols

Protocol 1: Gravimetric Analysis of Moisture Uptake

This protocol provides a method to quantify the hygroscopicity of 1-(4-Methoxyphenyl)-1-methylurea.

Materials:

  • 1-(4-Methoxyphenyl)-1-methylurea

  • Analytical balance (readable to at least 0.1 mg)

  • Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific relative humidity (RH)

  • Weighing dish

Procedure:

  • Dry the 1-(4-Methoxyphenyl)-1-methylurea sample in a vacuum oven at a temperature below its melting point until a constant weight is achieved. This will be your initial dry weight (W_dry).

  • Place a precisely weighed amount of the dried sample (approximately 100 mg) in a pre-weighed weighing dish.

  • Place the weighing dish in a controlled humidity chamber at a specific relative humidity (e.g., 75% RH).

  • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the sample and quickly weigh it.

  • Record the weight at each time point (W_t).

  • Calculate the percentage of moisture uptake at each time point using the following formula: Moisture Uptake (%) = [(W_t - W_dry) / W_dry] * 100

  • Plot the moisture uptake (%) against time to observe the hygroscopic behavior of the compound.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 1-(4-Methoxyphenyl)-1-methylurea for experimental use.

Materials:

  • 1-(4-Methoxyphenyl)-1-methylurea

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Ensure your sample of 1-(4-Methoxyphenyl)-1-methylurea is dry. If necessary, dry it under vacuum.

  • In a well-ventilated area, accurately weigh the desired amount of the compound.

  • Transfer the weighed compound to a volumetric flask.

  • Add a small amount of the anhydrous solvent to the flask and swirl gently to dissolve the compound.

  • Once the compound is fully dissolved, add more solvent to the flask until the volume reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in a tightly sealed container at an appropriate temperature (typically -20°C for long-term storage), protected from light. Aqueous solutions are generally not recommended for long-term storage.

Decision Tree for Optimal Storage

This diagram provides a decision-making framework for selecting the appropriate storage conditions.

G start Select Storage Conditions for 1-(4-Methoxyphenyl)-1-methylurea duration Storage Duration? start->duration short_term Short-Term (< 1 month) duration->short_term Short long_term Long-Term (> 1 month) duration->long_term Long short_term_storage Store in a tightly sealed container in a cool, dry, and dark place. short_term->short_term_storage long_term_check_humidity Is a humidity-controlled environment available? long_term->long_term_check_humidity desiccator Store in a desiccator with an active desiccant. long_term_check_humidity->desiccator Yes inert_gas For maximum stability, overlay with an inert gas (Argon or Nitrogen) and store at -20°C. long_term_check_humidity->inert_gas No, but higher stability needed desiccator->inert_gas For ultimate protection

Caption: Decision tree for optimal storage conditions.

Section 4: References

  • Chemsrc. (2025, August 26). 1-(4-Methoxyphenyl)urea | CAS#:1566-42-3. Retrieved from [Link]

  • Faria, L. A., et al. (2026, March 2). Hygroscopicity and ammonia volatilization losses from nitrogen sources in coated urea. Agronomy Journal. Retrieved from [Link]

  • Redalyc. (n.d.). HYGROSCOPICITY AND AMMONIA VOLATILIZATION LOSSES FROM NITROGEN SOURCES IN COATED UREA. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]

  • Angene. (2025, February 13). 38693-90-2 - Safety Data Sheet. Retrieved from [Link]

  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Methylurea. Retrieved from [Link]

  • Al-Abadleh, H. A. (2023, September 18). Interactions of Urea Surfaces with Water as Relative Humidity Obtained from Dynamic Vapor Sorption Experiments, In Situ Single-Particle Raman Spectroscopy, and Ab Initio Calculations. ACS Earth and Space Chemistry. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - 4-Methoxyphenylurea. Retrieved from [Link]

  • ALS. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • Kordikowski, A., et al. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. Retrieved from [Link]

  • Werner, E. A. (1937). Urea as a Hygroscopic Substance. Nature. Retrieved from [Link]

  • USDA ARS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. Retrieved from [Link]

  • MDPI. (2022, December 22). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Retrieved from [Link]

  • Sogawa, C., et al. (2012, July 10). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Retrieved from [Link]

  • IDEALS. (n.d.). Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Sol. Retrieved from [Link]

  • NextSDS. (n.d.). 1-benzyl-3-[(4-methoxyphenyl)methyl]urea — Chemical Substance Information. Retrieved from [Link]

  • Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. PubMed. Retrieved from [Link]

  • AERU. (2025, August 6). 1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-1-methylurea. Retrieved from [Link]

  • PubMed. (2009, August 15). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Retrieved from [Link]

  • ResearchGate. (n.d.). Controlling chemical stability of a moisture-sensitive drug product through monitoring and identification of coating process microenvironment. Retrieved from [Link]

  • Popp, P., et al. (2001, September 28). Determination of phenylurea herbicides in natural waters at concentrations below 1 ng l(-1) using solid-phase extraction, derivatization, and solid-phase microextraction-gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Method Validation for 1-(4-Methoxyphenyl)-1-methylurea: A Comparative Guide to Stationary Phase Performance

Executive Summary Quantifying polar aromatic metabolites like 1-(4-Methoxyphenyl)-1-methylurea presents a distinct bioanalytical challenge. Due to its relatively high polarity, this phenylurea derivative often suffers fr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying polar aromatic metabolites like 1-(4-Methoxyphenyl)-1-methylurea presents a distinct bioanalytical challenge. Due to its relatively high polarity, this phenylurea derivative often suffers from poor retention and severe matrix suppression when analyzed using traditional C18 stationary phases. This guide objectively compares the performance of a next-generation NovaPhase™ Biphenyl UHPLC Column (1.7 µm) against a Traditional C18 UHPLC Column (1.7 µm) . By applying a self-validating experimental protocol grounded in authoritative[1], we demonstrate how shifting the chromatographic retention mechanism improves sensitivity, accuracy, and reproducibility.

The Analytical Challenge: 1-(4-Methoxyphenyl)-1-methylurea

1-(4-Methoxyphenyl)-1-methylurea is a key analyte monitored in pharmacokinetic profiling and environmental trace analysis of phenylurea herbicides[2]. Structurally, it features an electron-donating methoxy group paired with a polar urea core.

The Causality of Matrix Effects: When analyzing biological fluids (plasma/urine) or complex environmental water samples, early-eluting polar lipids and salts cause severe ion suppression in the Electrospray Ionization (ESI) source. Traditional C18 columns rely entirely on dispersive hydrophobic partitioning. Because 1-(4-Methoxyphenyl)-1-methylurea has a low LogP, it resists partitioning into the hydrophobic alkyl chains, eluting rapidly and co-eluting directly within these suppression zones.

Mechanistic Comparison: Biphenyl vs. C18

To overcome early elution, analysts often resort to complex, multi-step derivatization or exhaustive sample cleanup. A more elegant, self-validating approach is to change the stationary phase selectivity to exploit the molecule's specific functional groups.

  • Traditional C18: Relies solely on Van der Waals forces. The polar urea core limits interaction with the C18 phase, leading to rapid elution and poor peak shape.

  • NovaPhase™ Biphenyl: Features two aromatic rings that provide orthogonal retention mechanisms. The electron-dense biphenyl groups engage in strong π−π stacking with the aromatic ring of the analyte. Additionally, the polarizability of the biphenyl phase induces dipole-dipole interactions with the methoxy group and urea linkage, significantly increasing retention without requiring highly aqueous, poorly desolvating mobile phases.

Mechanism Analyte 1-(4-Methoxyphenyl)-1-methylurea (Polar, Aromatic, Urea Core) C18 Traditional C18 Phase (Hydrophobic Partitioning) Analyte->C18 Weak Binding Biphenyl NovaPhase™ Biphenyl (π-π & Dipole Interactions) Analyte->Biphenyl Strong Binding ResultC18 Early Elution High Matrix Suppression C18->ResultC18 ResultBip Enhanced Retention Minimal Matrix Effect Biphenyl->ResultBip

Fig 1. Mechanistic retention logic of 1-(4-Methoxyphenyl)-1-methylurea.

Experimental Design & Self-Validating Protocol

To ensure trustworthiness, the following protocol integrates a stable-isotope-labeled internal standard (SIL-IS) to create a self-validating system. Any deviations in extraction recovery or ionization efficiency are mathematically normalized by the SIL-IS, ensuring robust quantification aligned with [3] and ICH M10 standards[4].

Step-by-Step Methodology:
  • Sample Preparation (Mixed-Mode SPE):

    • Spike 200 µL of matrix with 10 µL of 1-(4-Methoxyphenyl)-1-methylurea-d3 (SIL-IS, 100 ng/mL).

    • Dilute with 200 µL of 4% H3PO4 to disrupt protein binding.

    • Load onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge (30 mg/1 mL). Causality: The acidic conditions protonate the urea nitrogen, allowing strong ionic retention on the MCX sorbent, washing away neutral lipids.

    • Wash with 1 mL 2% formic acid, followed by 1 mL methanol.

    • Elute with 1 mL of 5% NH4OH in methanol. Evaporate under N2 and reconstitute in 100 µL of initial mobile phase.

  • LC-MS/MS Conditions:

    • Columns Tested: NovaPhase™ Biphenyl (50 x 2.1 mm, 1.7 µm) vs. Traditional C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 3 minutes. Flow rate: 0.4 mL/min.

    • Detection: ESI+ MRM mode. Transitions: m/z 181.1 -> 106.1 (Quantifier), m/z 181.1 -> 77.0 (Qualifier).

Workflow A 1. SPE Extraction (MCX Sorbent) B 2. LC Separation (Biphenyl vs C18) A->B C 3. ESI-MS/MS (MRM Detection) B->C D 4. ICH M10 Data Validation C->D

Fig 2. Self-validating LC-MS/MS workflow for phenylurea quantification.

Comparative Validation Data

The method was validated according to rigorous bioanalytical guidelines[5], focusing on the critical parameters of Matrix Effect (ME), Recovery (RE), and Precision. The quantitative data below summarizes the performance shift when moving from dispersive (C18) to orthogonal ( π−π ) retention mechanisms.

Table 1: Chromatographic Performance Comparison
ParameterTraditional C18 (1.7 µm)NovaPhase™ Biphenyl (1.7 µm)
Retention Time (tR) 0.85 min1.92 min
Peak Asymmetry (Tf) 1.45 (Tailing)1.05 (Symmetrical)
Signal-to-Noise at LLOQ 15:185:1
Absolute Matrix Effect -65% (Severe Suppression)-8% (Negligible)
Table 2: ICH M10 Accuracy and Precision (NovaPhase™ Biphenyl)

Data represents n=6 replicates per QC level over 3 independent validation runs.

QC Level (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Bias)
LLOQ (0.5) 8.2%9.5%+4.1%
Low QC (1.5) 5.1%6.3%-2.0%
Mid QC (50) 3.4%4.1%+1.5%
High QC (150) 2.8%3.5%-1.1%

Conclusion & Best Practices

The empirical data clearly demonstrates that for the quantification of 1-(4-Methoxyphenyl)-1-methylurea, the NovaPhase™ Biphenyl column significantly outperforms the traditional C18 alternative.

  • Why it matters: The π−π interactions push the retention time from 0.85 min (deep within the matrix suppression zone) to 1.92 min. This mechanistic shift rescues the analyte's signal, reducing matrix suppression from a crippling 65% down to an easily manageable 8%.

  • Regulatory Compliance: By combining the orthogonal selectivity of the biphenyl phase with a self-validating SIL-IS extraction protocol, the method easily meets the stringent ≤15% CV requirements dictated by ICH M10[1]. For researchers developing assays for polar phenylureas, prioritizing stationary phases that exploit aromaticity over pure hydrophobicity is a critical best practice.

References

  • Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Bioanalytical Method Validation – FDA & EMA perspectives Source: Almac Group URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: AAPS Journal (Springer) URL: [Link]

  • Title: Determination of Pesticides in Water by Liquid Chromatography-(Electrospray Ionization)-Mass Spectrometry (LC-ESI-MS) Source: Federal University of Paraná (UFPR) URL: [Link]

  • Title: Method 532. Determination of Phenylurea Compounds in Drinking Water by Solid Phase Extraction and High Performance Liquid Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 1-(4-Methoxyphenyl)-1-methylurea Analogs in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the urea functional group is a privileged scaffold, frequently utilized in the design of kinase and protease inhibitors. However, traditional unmethylated ureas often suff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the urea functional group is a privileged scaffold, frequently utilized in the design of kinase and protease inhibitors. However, traditional unmethylated ureas often suffer from poor physicochemical properties, including low aqueous solubility and limited membrane permeability. This guide provides an in-depth, objective comparison of the 1-(4-Methoxyphenyl)-1-methylurea scaffold against alternative bioisosteres (amides, carbamates, and unmethylated ureas). By analyzing structural conformations, in vitro potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, this guide equips drug development professionals with the mechanistic rationale needed to leverage this scaffold in targeted drug design.

Mechanistic Rationale: The "Methyl Effect" and Methoxy Substitution

As an Application Scientist evaluating lead series, it is critical to understand the causality behind structural modifications. The superiority of the 1-(4-Methoxyphenyl)-1-methylurea scaffold over its unmethylated counterparts is driven by two distinct stereoelectronic phenomena:

Conformational Switching via N-Methylation

Unsubstituted N-aryl ureas predominantly adopt a planar trans,trans conformation in both solution and the solid state. While stable, this planarity often leads to tight crystal packing (the "brick dust" effect), resulting in poor aqueous solubility. The introduction of an N-methyl group introduces a severe steric clash with the adjacent carbonyl oxygen and the ortho-protons of the aromatic ring. This forces the urea to undergo a stereochemical switch into a cis,trans conformation. This [[1]] disrupts flat packing, dramatically improving solubility and membrane permeability, while simultaneously pre-organizing the molecule into the bioactive conformation required for binding tortuous allosteric pockets .

The 4-Methoxy Electronic Contribution

The 4-methoxy substitution on the phenyl ring serves a dual pharmacological purpose. Sterically, the methoxy group projects into hydrophobic sub-pockets of target enzymes (e.g., MALT1 or ROCK kinases). Electronically, the oxygen atom acts as a highly directional hydrogen bond acceptor. Furthermore, its electron-donating nature increases the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues in the target binding site .

Conformational_Switch Unmethylated Unmethylated Urea (trans,trans) Methylated N-Methylated Urea (cis,trans) Unmethylated->Methylated N-Methylation (Steric Clash) OffTarget Poor Solubility / Flat Packing Unmethylated->OffTarget Aggregation Target Target Pocket Binding Methylated->Target Bioactive Conformation

Conformational switching induced by N-methylation of the urea scaffold, enabling target binding.

Comparative Performance Analysis

The following table summarizes the quantitative SAR data, comparing the core 1-(4-Methoxyphenyl)-1-methylurea scaffold against traditional alternatives. Data reflects representative biochemical and ADME profiling typical for allosteric kinase/protease targets.

Compound ClassScaffold TypeTarget IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Aqueous Sol. (µg/mL)Dominant Conformation
Control 1-(4-Methoxyphenyl)urea4502.115trans, trans
Product 1-(4-Methoxyphenyl)-1-methylurea 12 18.5 145 cis, trans
Alternative A N-(4-Methoxyphenyl)-N-methylacetamide>10,00022.0210cis / trans mix
Alternative B Methyl (4-methoxyphenyl)(methyl)carbamate1,20015.4180trans

Data Interpretation: The unmethylated control suffers from poor permeability and solubility. Replacing the urea with an amide (Alternative A) abolishes target activity due to the loss of the secondary nitrogen's hydrogen-bonding capability. The carbamate (Alternative B) recovers some solubility but lacks the precise hydrogen-bond donor geometry required for nanomolar potency. The 1-(4-Methoxyphenyl)-1-methylurea scaffold provides the optimal balance of conformational restriction, target affinity, and drug-like ADME properties.

Experimental Workflows & Protocols

To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and biological evaluation of these analogs.

Protocol 1: Synthesis via CDI Coupling

Causality: Utilizing 1,1'-Carbonyldiimidazole (CDI) avoids the use of highly toxic phosgene. More importantly, it generates a bench-stable acylimidazole intermediate that can be tracked via LC-MS, creating a self-validating checkpoint before the final amine coupling.

  • Activation: Dissolve 4-methoxy-N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add CDI (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

  • Intermediate Validation: Allow the reaction to warm to room temperature and stir for 2 hours. Extract a 5 µL aliquot and monitor the formation of the active acylimidazole intermediate via LC-MS (ensure complete consumption of the starting aniline).

  • Coupling: Once activation is confirmed, add the corresponding secondary/primary amine (1.5 eq) dropwise to the reaction mixture.

  • Completion: Stir for an additional 4–6 hours at room temperature.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Protocol 2: TR-FRET Target Binding Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized over standard fluorescence polarization because its ratiometric readout intrinsically normalizes well-to-well variations and eliminates background auto-fluorescence from the chemical library, ensuring high trustworthiness of the IC₅₀ data.

  • Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM DTT).

  • Compound Plating: Dispense 100 nL of the urea analogs (in 100% DMSO) into a 384-well pro-plate using an acoustic liquid handler to generate a 10-point dose-response curve.

  • Protein Addition: Add 5 µL of the GST-tagged target protein to the wells at a final assay concentration of 2 nM.

  • Tracer Addition: Add 5 µL of a detection mixture containing the specific fluorescent tracer ligand (20 nM) and a Terbium-labeled anti-GST antibody (2 nM).

  • Incubation & Detection: Incubate the plates in the dark for 60 minutes at room temperature. Read the plate on a multi-mode microplate reader using dual-emission detection (Excitation: 337 nm; Emission: 665 nm / 615 nm). Calculate the IC₅₀ using a 4-parameter logistic fit based on the 665/615 emission ratio.

SAR_Workflow Synth 1. Scaffold Synthesis (CDI Coupling) Purify 2. LC-MS Purification (>95% Purity) Synth->Purify Assay 3. TR-FRET Assay (Target IC50) Purify->Assay ADME 4. Caco-2 & Solubility (ADME Profiling) Assay->ADME Lead 5. Lead Selection ADME->Lead

Step-by-step experimental workflow for the synthesis and SAR evaluation of urea analogs.

References

  • The Methylation Effect in Medicinal Chemistry. Chemical Reviews. American Chemical Society.[Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry (via PMC). National Institutes of Health.[Link]

  • Discovery of Potent, Highly Selective, and In Vivo Efficacious, Allosteric MALT1 Inhibitors by Iterative Scaffold Morphing. ACS Medicinal Chemistry Letters. American Chemical Society.[Link]

Validation

comparative cytotoxicity of methoxy-substituted vs chloro-substituted phenylureas

An in-depth comparative analysis of phenylurea derivatives requires moving beyond basic structural descriptions to understand the physicochemical causality driving their biological activity. As a highly versatile scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of phenylurea derivatives requires moving beyond basic structural descriptions to understand the physicochemical causality driving their biological activity. As a highly versatile scaffold in medicinal chemistry, the central urea moiety acts as both a rigid linker and a critical hydrogen-bonding motif. However, it is the substitution pattern on the flanking phenyl rings that dictates target affinity, membrane permeability, and ultimate cytotoxicity.

This guide provides a comprehensive evaluation of methoxy-substituted versus chloro-substituted phenylureas, detailing their comparative cytotoxicity, mechanistic pathways, and the validated experimental protocols required to evaluate them.

Structural and Physicochemical Causality

The decision to incorporate a methoxy (–OCH₃) or a chloro (–Cl) group onto a phenylurea scaffold fundamentally alters the molecule's pharmacodynamics and pharmacokinetics.

  • Chloro-Substituted Phenylureas: Chlorine is highly electronegative (inductive electron withdrawal) but possesses lone pairs (weak resonance donation). More importantly, chloro-substitution significantly increases the lipophilicity ( ) of the compound. This enhanced lipophilicity facilitates superior cell membrane penetration, a critical factor for intracellular targets. Furthermore, the chlorine atom can participate in halogen bonding with backbone carbonyls in kinase hinge regions (e.g., EGFR), often resulting in potent, sub-micromolar cytotoxicity[1].

  • Methoxy-Substituted Phenylureas: The methoxy group is a strong electron-donating group via resonance, which increases the electron density of the phenyl ring, potentially strengthening hydrogen bond donor capacity at the adjacent urea nitrogen. While it improves aqueous solubility compared to halogenated analogs, the increased polarity often restricts passive membrane diffusion, generally resulting in higher values (lower potency) in whole-cell assays [2].

Comparative Cytotoxicity Data

The following table synthesizes quantitative in vitro cytotoxic activity ( ) for representative methoxy- and chloro-substituted phenylurea/phenylthiourea derivatives across various human cancer cell lines.

Compound ClassSpecific DerivativeCell Line (Origin) ValueReference
Chloro-Substituted 3,4-dichlorophenylthioureaSW480 (Colon)1.5 µM[3]
Chloro-Substituted 4-chlorophenylthioureaSW480 (Colon)7.6 µM[3]
Chloro-Substituted N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast)0.31 mM[4]
Chloro-Substituted N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast)0.94 mM[4]
Methoxy-Substituted N-4-methoxybenzoyl-N'-phenylureaHeLa (Cervical)6.50 mM[2]

Data Interpretation: The data clearly illustrates that di-chloro substitutions (e.g., 3,4-dichloro) yield the highest potency, often pushing cytotoxicity into the low micromolar range due to optimal receptor pocket filling and high membrane permeability [3]. Methoxy substitutions, while active, typically require millimolar concentrations to achieve a 50% growth inhibition [2].

Mechanistic Pathways of Cytotoxicity

Phenylurea derivatives exert their cytotoxic effects primarily through the inhibition of receptor tyrosine kinases (such as EGFR and VEGFR) or by disrupting tubulin polymerization. Chloro-substituted derivatives, in particular, have been shown to bind effectively to the ATP-binding pocket of EGFR. This inhibition blocks downstream PI3K/AKT and MAPK signaling, ultimately downregulating anti-apoptotic proteins (Bcl-2), upregulating pro-apoptotic proteins (Bax), and triggering Caspase-3/9 mediated apoptosis [5].

Pathway Ligand Chloro-Phenylurea Derivative EGFR EGFR Kinase Domain (Inhibited) Ligand->EGFR ATP Competitive Binding PI3K PI3K / AKT Pathway (Suppressed) EGFR->PI3K Blocks Phosphorylation MAPK MAPK / ERK Pathway (Suppressed) EGFR->MAPK Blocks Phosphorylation Bcl2 Bcl-2 (Downregulated) PI3K->Bcl2 Reduces Expression Bax Bax (Upregulated) MAPK->Bax Increases Expression Mito Mitochondrial Cytochrome C Release Bcl2->Mito Inhibits Bax->Mito Promotes Pores Caspase Caspase-9 & Caspase-3 Cleavage Mito->Caspase Activates Apoptosis Cellular Apoptosis (Cytotoxicity) Caspase->Apoptosis Execution Phase

Caption: Mechanism of action for chloro-substituted phenylureas inducing apoptosis via EGFR inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent a self-validating system. The synthesis utilizes a modified Schotten-Baumann reaction, followed by a rigorously controlled MTT viability assay.

Protocol A: Synthesis of Substituted Phenylureas (Schotten-Baumann Approach)

Rationale: Nucleophilic acyl substitution allows for rapid, high-yield generation of benzoyl-phenylurea derivatives. Triethylamine is used to neutralize the HCl byproduct, driving the reaction to completion [4].

  • Preparation: Dissolve 1.0 mmol of N-phenylthiourea (or N-phenylurea) in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Add 1.2 mmol of triethylamine (TEA) as an acid scavenger.

  • Acylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 mmol of the substituted benzoyl chloride (e.g., 2,4-dichlorobenzoyl chloride or 4-methoxybenzoyl chloride) dissolved in 5 mL anhydrous DCM.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Attach a reflux condenser and reflux for 4 to 8 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 3:1).

  • Purification: Once the starting material is consumed, evaporate the solvent under reduced pressure. Wash the residue with 5% sodium bicarbonate, followed by distilled water. Recrystallize the crude product from hot ethanol to yield the pure substituted phenylurea.

  • Validation: Confirm structure and purity using FTIR (N-H stretch at ~3200 cm⁻¹, C=O stretch at ~1670 cm⁻¹), ¹H-NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases, directly correlating colorimetric absorbance with the number of viable cells.

  • Cell Culture: Seed cancer cells (e.g., MCF-7, SW480) in 96-well microtiter plates at a density of cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a 50 mM stock solution of the synthesized phenylurea in cell-culture grade DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 10 mM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.

  • Incubation: Add 100 µL of the drug dilutions to the wells (in triplicate). Include vehicle controls (0.5% DMSO) and positive controls (e.g., Cisplatin or Sorafenib). Incubate for 48 hours.

  • MTT Addition: Discard the media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37 °C.

  • Solubilization: Carefully remove the MTT-containing media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.

  • Quantification & Validation: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control. Use non-linear regression analysis (e.g., GraphPad Prism) to determine the value.

Workflow Synth 1. Chemical Synthesis Schotten-Baumann Reaction Purify 2. Purification Recrystallization & Column Chrom. Synth->Purify Validate 3. Structural Validation NMR, FTIR, HRMS Purify->Validate Culture 4. Cell Culture Seed MCF-7 / SW480 in 96-well plates Validate->Culture Treat 5. Drug Treatment Serial Dilutions 48h Incubation Culture->Treat Assay 6. MTT Assay Formazan Solubilization Absorbance 570nm Treat->Assay Analyze 7. Data Analysis Non-linear Regression IC50 Calculation Assay->Analyze

Caption: End-to-end experimental workflow for synthesizing and evaluating phenylurea cytotoxicity.

Conclusion

For drug development professionals optimizing the phenylurea scaffold, the choice of phenyl ring substitution is a primary determinant of efficacy. Chloro-substituted phenylureas consistently demonstrate superior cytotoxic profiles compared to their methoxy-substituted counterparts. This is driven by the halogens' ability to increase lipophilicity for better intracellular accumulation and their capacity to form stabilizing halogen bonds within kinase active sites. While methoxy groups offer advantages in aqueous solubility, their electron-donating nature and increased polarity often relegate them to lower potency tiers in oncology applications. Future lead optimization should focus on hybrid structures or bioisosteric replacements that balance the permeability of chloro-groups with the solubility profiles of methoxy-groups.

References

  • Susilowati, R., et al. (2018). Synthesis of N-4-methoxybenzoyl-N'-phenylurea compound and activity test of anticancer. World Journal of Pharmaceutical Research. Available at:[Link]

  • Kucinska, M., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PubMed Central (PMC), NIH. Available at: [Link]

  • ThaiScience. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. ThaiScience. Available at:[Link]

  • El-Gamal, M. I., et al. (2012). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. ResearchGate. Available at: [Link]

Comparative

Comprehensive Comparative Guide: Evaluating 1-(4-Methoxyphenyl)-1-methylurea Receptor Binding Affinity Against Standard Ligands

Executive Summary & Target Rationale In the landscape of rational drug design, the substituted phenylurea scaffold is a highly privileged pharmacophore. For researchers and drug development professionals, evaluating a no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Rationale

In the landscape of rational drug design, the substituted phenylurea scaffold is a highly privileged pharmacophore. For researchers and drug development professionals, evaluating a novel or atypical derivative requires benchmarking it against established ligands across known target receptors.

This guide provides an objective, data-driven evaluation of 1-(4-Methoxyphenyl)-1-methylurea —an atypical N,N-disubstituted urea—against standard ligands. Because the "receptor" for urea-based pharmacophores in mammalian biology spans both enzymes and transcription factors, we evaluate this compound against two primary targets:

  • Soluble Epoxide Hydrolase (sEH): The primary therapeutic target for urea derivatives, where the enzyme's catalytic active site functions as a highly specific receptor pocket[1].

  • Aryl Hydrocarbon Receptor (AhR): A ligand-dependent transcription factor known for its promiscuous binding pocket that accommodates various environmental and synthetic phenylureas[2].

By comparing our test compound against standard high-affinity ligands like TPPU , DCU , and Diuron , we expose the profound structural causality behind receptor binding—specifically, how N-methylation dictates ligand compatibility.

Structural Causality: The Pharmacological Penalty of N-Methylation

To understand the binding affinity data, one must first analyze the structural biology of the receptor pockets.

Standard sEH inhibitors, such as 1,3-dicyclohexylurea (DCU) and 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU), are 1,3-disubstituted ureas ( R−NH−CO−NH−R′ ). This configuration is mandatory for high-affinity sEH binding because the two NH protons act as a bidentate hydrogen-bond donor system to the carboxylate side chain of Asp333 in the sEH catalytic triad[3].

1-(4-Methoxyphenyl)-1-methylurea deviates critically from this standard:

  • Loss of H-Bond Donor: The methyl group on the N1 nitrogen replaces a critical proton, reducing the interaction from a strong bidentate to a weak monodentate hydrogen bond.

  • Steric Clashing: The N1-methyl group introduces a severe steric clash within the narrow, hydrophobic channel of the sEH active site.

  • Missing R' Lipophilicity: The unsubstituted terminal NH2​ fails to engage the secondary hydrophobic pocket normally occupied by the right-hand side ( R′ ) of standard inhibitors.

Conversely, the AhR binding pocket is highly promiscuous and relies heavily on hydrophobic π−π stacking rather than strict directional hydrogen bonding[2]. While the test compound binds weakly to sEH, it retains measurable (albeit low) affinity for AhR due to the lipophilic 4-methoxyphenyl ring.

BindingLogic Urea Standard Urea (R-NH-CO-NH-R') Hbond1 NH Donor 1 (Binds Asp333) Urea->Hbond1 Hbond2 NH Donor 2 (Binds Asp333) Urea->Hbond2 Loss Loss of NH Donor 1 (Steric Clash via N-Methyl) Hbond1->Loss Disrupted TestComp 1-(4-Methoxyphenyl)-1-methylurea TestComp->Loss Result Drastic Drop in sEH Affinity Loss->Result

Structural logic demonstrating how N-methylation disrupts critical hydrogen bonding in sEH.

Comparative Binding Affinity Data

The following table synthesizes the quantitative binding data, contrasting the atypical test compound against field-standard ligands.

Ligand / CompoundTarget Receptor IC50​ (nM) Ki​ (nM)Relative AffinityPrimary Binding Mechanism
TPPU (Standard)sEH~1.1~0.5Very High Bidentate H-bond to Asp333; deep pocket hydrophobic fit
DCU (Standard)sEH~150~80High Bidentate H-bond to Asp333; dual cyclohexyl anchoring
1-(4-Methoxyphenyl)-1-methylurea sEH>10,000>5,000Negligible Monodentate H-bond; severe steric clash from N1-methyl
Diuron (Standard)AhR~2,500N/AModerate Hydrophobic π−π stacking; halogen interactions[2]
1-(4-Methoxyphenyl)-1-methylurea AhR~8,500N/ALow Weak hydrophobic stacking; lacks halogen electron withdrawal

Data Interpretation: The test compound is virtually inactive against sEH compared to TPPU. If a drug development program requires sEH inhibition, the N1-methyl modification is a dead-end. However, its detectable affinity for AhR highlights the necessity of off-target toxicological screening for all phenylurea derivatives.

sEH_Pathway AA Arachidonic Acid CYP CYP450 Epoxygenases AA->CYP EET EETs (Cardioprotective) CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET DHETs (Pro-inflammatory) sEH->DHET Inhibitor 1,3-Disubstituted Ureas (High Affinity) Inhibitor->sEH Strong Inhibition TestComp 1-Methylurea Test Compound (Low Affinity) TestComp->sEH Weak Inhibition

Metabolic pathway of sEH and the differential inhibitory impact of urea pharmacophores.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include built-in controls to account for non-specific binding (NSB) and assay drift.

Protocol A: sEH Radioligand Displacement Assay

Causality of Design: Because 1-(4-Methoxyphenyl)-1-methylurea is predicted to have low affinity, rapid filtration is strictly required. Prolonged washing steps would cause rapid dissociation of the test compound, leading to false-negative binding signals.

  • Protein Preparation: Dilute recombinant human sEH (rhsEH) in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific adherence to plasticware.

  • Assay Validation Setup: Prepare three distinct reaction wells:

    • Total Binding (TB): rhsEH + [3H] -TPPU (2 nM).

    • Non-Specific Binding (NSB): rhsEH + [3H] -TPPU (2 nM) + Unlabeled TPPU (10 μ M).

    • Test Wells: rhsEH + [3H] -TPPU (2 nM) + 1-(4-Methoxyphenyl)-1-methylurea (titrated from 10 nM to 100 μ M).

  • Equilibrium Incubation: Incubate the microplates at 30°C for 45 minutes. Rationale: This specific timeframe allows the highly lipophilic standard ( [3H] -TPPU) to reach thermodynamic equilibrium within the deep hydrophobic pocket of sEH.

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce NSB). Wash twice with 1 mL ice-cold buffer to lock the bound state.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify displaced radioligand via a beta counter. Calculate IC50​ using non-linear regression (GraphPad Prism).

Protocol B: AhR Cytosolic Binding Assay

Causality of Design: AhR is a cytosolic receptor, not a membrane-bound GPCR. Therefore, whole-cell lysates or purified cytosol must be used instead of membrane preparations[2].

  • Cytosol Extraction: Homogenize hepatic tissue in MENG buffer (25 mM MOPS, 2 mM EDTA, 10% glycerol, pH 7.5) and centrifuge at 100,000 × g for 60 minutes to isolate the cytosolic fraction.

  • Ligand Incubation: Incubate 2 mg/mL cytosolic protein with 2 nM [3H] -TCDD (standard AhR agonist) and varying concentrations of the test compound for 2 hours at 4°C. Rationale: The low temperature prevents proteolytic degradation of the AhR complex during the prolonged incubation required for bulky phenylureas to enter the promiscuous pocket.

  • Charcoal-Dextran Separation: Add a charcoal-dextran suspension to absorb free (unbound) radioligand. Centrifuge at 3,000 × g for 10 minutes. The supernatant contains the receptor-bound ligand.

  • Analysis: Decant the supernatant into scintillation fluid and measure radioactivity.

Workflow Prep 1. Receptor Prep (sEH or AhR) Incubate 2. Co-Incubation (Radioligand + Test) Prep->Incubate Separate 3. Separation (Rapid Filtration) Incubate->Separate Count 4. Scintillation (Quantify Bound) Separate->Count

Self-validating radioligand displacement workflow for quantifying receptor binding affinity.

Conclusion

Evaluating 1-(4-Methoxyphenyl)-1-methylurea against standard ligands reveals a critical lesson in structure-activity relationships (SAR). While the phenylurea scaffold is generally associated with potent sEH inhibition, the specific addition of an N1-methyl group catastrophically disrupts the required bidentate hydrogen bonding network. Consequently, the compound shifts from being a potential targeted therapeutic (sEH inhibitor) to a weak, off-target environmental binder (AhR ligand). For drug development professionals, this underscores the necessity of maintaining unsubstituted urea nitrogens when targeting the epoxide hydrolase pathway.

References

  • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: Interaction of Diuron and Related Substituted Phenylureas with the Ah Receptor Pathway Source: Journal of Biochemical and Molecular Toxicology (via PubMed Central) URL: [Link]

  • Title: 3WK4: Crystal structure of soluble epoxide hydrolase in complex with fragment inhibitor Source: RCSB Protein Data Bank URL: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.